molecular formula C12H12ClN3O B1361746 4-(7-Chlorophthalazin-1-yl)morpholine CAS No. 951885-55-5

4-(7-Chlorophthalazin-1-yl)morpholine

Cat. No.: B1361746
CAS No.: 951885-55-5
M. Wt: 249.69 g/mol
InChI Key: NRWHQDBEFIHCIE-UHFFFAOYSA-N
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Description

4-(7-Chlorophthalazin-1-yl)morpholine is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(7-Chlorophthalazin-1-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(7-Chlorophthalazin-1-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(7-chlorophthalazin-1-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-2-1-9-8-14-15-12(11(9)7-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWHQDBEFIHCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=C(C=CC3=CN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650099
Record name 7-Chloro-1-(morpholin-4-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-55-5
Record name 7-Chloro-1-(morpholin-4-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

PHT-427 [7-chloro-1-(morpholin-4-yl)phthalazine]: A Dual Pleckstrin Homology (PH) Domain Inhibitor Targeting the PI3K/AKT/PDK1 Signaling Axis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phosphatidylinositol 3-kinase (PI3K)/AKT/PDK1 signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of numerous human cancers. 7-chloro-1-(morpholin-4-yl)phthalazine, also known as PHT-427, is a novel small molecule inhibitor that uniquely targets this critical oncogenic cascade. Unlike traditional ATP-competitive kinase inhibitors, PHT-427 functions by binding with high affinity to the Pleckstrin Homology (PH) domains of both AKT and 3-phosphoinositide-dependent protein kinase-1 (PDK1/PDPK1). This dual-targeting mechanism prevents their recruitment to the plasma membrane, a requisite step for their activation, thereby effectively attenuating downstream signaling. PHT-427 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and has shown efficacy in preclinical tumor xenograft models, particularly those harboring PIK3CA mutations. This guide provides a comprehensive technical overview of the core mechanism of action of PHT-427, supported by experimental data and detailed protocols for its characterization.

Introduction: The Rationale for Dual AKT/PDK1 Inhibition

The phthalazine core is a versatile nitrogen-containing heterocyclic scaffold that is a pharmacophoric feature in numerous compounds with diverse pharmacological activities, including anticancer, antidiabetic, and antihypertensive properties[1]. Its structural utility has made it an attractive starting point for the development of targeted therapies.

A key target for such therapies is the PI3K/AKT/PDK1 pathway, a signaling cascade frequently deregulated in cancer through mechanisms such as loss of the PTEN tumor suppressor or gain-of-function mutations in the PIK3CA gene[2]. Upon activation by upstream signals, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This lipid second messenger acts as a docking site for proteins containing PH domains, most notably AKT and its upstream activator, PDK1. The co-localization of PDK1 and AKT at the membrane is a critical event, facilitating the phosphorylation of AKT at threonine 308 (Thr308) by PDK1, which is essential for its activation.

Targeting this pathway with inhibitors has become a major focus of cancer drug development[3]. While many inhibitors target the ATP-binding pocket of individual kinases, PHT-427 represents a distinct class of inhibitor. It was developed to specifically target the PH domains of both AKT and PDK1, thereby preventing their initial activation step[4]. This dual inhibition strategy offers a potentially more comprehensive blockade of the pathway compared to targeting a single node, which can sometimes be circumvented by feedback mechanisms.

Core Mechanism of Action: A Non-Canonical Approach

PHT-427's primary mechanism of action is the simultaneous inhibition of AKT and PDK1 through a non-ATP competitive mechanism.

Molecular Target: Pleckstrin Homology (PH) Domains

The defining feature of PHT-427 is its high-affinity binding to the PH domains of both AKT and PDK1[2][5]. The PH domain is a protein module of approximately 120 amino acids that binds to phosphoinositides, such as PIP3, thereby mediating the translocation of signaling proteins to the cell membrane. By binding to these domains, PHT-427 physically obstructs the interaction between the proteins and their lipid anchors at the membrane[5].

This mechanism distinguishes PHT-427 from the vast majority of kinase inhibitors, which compete with ATP for the catalytic site[6]. This non-canonical approach may offer advantages in terms of specificity and the potential to overcome resistance mechanisms associated with ATP-binding site mutations.

Biochemical Consequences of PH Domain Inhibition

The binding of PHT-427 to the AKT and PDK1 PH domains initiates a cascade of inhibitory events:

  • Inhibition of Membrane Translocation: PHT-427 prevents the recruitment of both AKT and PDK1 to the plasma membrane, a crucial step for pathway activation[5].

  • Reduced AKT Phosphorylation: By preventing the co-localization of the enzyme (PDK1) and its substrate (AKT), PHT-427 leads to a significant reduction in the phosphorylation of AKT at its activation loop site, Thr308. It also reduces phosphorylation at the Ser473 residue in the hydrophobic motif[5][7].

  • Inhibition of Downstream Signaling: The inactivation of AKT prevents the subsequent phosphorylation and regulation of its numerous downstream targets. This leads to the induction of apoptosis and the inhibition of cell proliferation[5][7]. Studies have shown that PHT-427 treatment leads to decreased phosphorylation of downstream effectors, correlating with its antitumor activity[2].

The following diagram illustrates the central role of PHT-427 in disrupting the PI3K/AKT/PDK1 signaling cascade.

PHT427_Mechanism cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1_mem PDK1 (Membrane) PIP3->PDK1_mem AKT_mem p-AKT (T308) (Membrane) PIP3->AKT_mem PDK1_cyto PDK1 (Cytosol) PDK1_cyto->PDK1_mem Translocation AKT_cyto AKT (Cytosol) AKT_cyto->AKT_mem Translocation PHT427 PHT-427 PHT427->PDK1_cyto Binds PH Domain PHT427->AKT_cyto Binds PH Domain PDK1_mem->AKT_mem Phosphorylates AKT_active Active p-AKT (S473) mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates Downstream Downstream Targets (e.g., GSK3β, FOXO) AKT_active->Downstream Apoptosis Apoptosis AKT_active->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PHT-427 inhibits the PI3K/AKT pathway by binding to the PH domains of cytosolic AKT and PDK1.

Pharmacological Profile and Antitumor Activity

PHT-427 has demonstrated potent antitumor effects both as a single agent and in combination with other therapies. Its activity is particularly pronounced in tumors with an activated PI3K pathway.

In Vitro Activity

PHT-427 is a dual inhibitor of Akt and PDK1 with Ki values of 2.7 μM and 5.2 μM, respectively[7]. It effectively induces apoptosis and inhibits AKT phosphorylation, with an IC50 of 8.6 μM in BxPC-3 pancreatic cancer cells[5]. Its antiproliferative and proapoptotic activity has been observed in a variety of cancer types, including head and neck squamous cell carcinoma (HNSCC), pancreatic, breast, and non-small cell lung cancer.

ParameterTarget/Cell LineValueReference
Ki AKT (PH Domain)2.7 μM[5][7]
Ki PDK1 (PH Domain)5.2 μM[5][7]
IC50 (AKT Function) BxPC-3 Cells8.6 ± 0.8 μM[7]
IC50 (Antiproliferation) Panc-1 Cells65 μM[5]
In Vivo Efficacy and Predictive Biomarkers

In preclinical xenograft models, orally administered PHT-427 inhibited tumor growth by up to 80% in the most sensitive tumors[2]. A crucial finding from these studies is the correlation between the genetic background of the tumor and its sensitivity to PHT-427.

  • High Sensitivity: Tumors with activating mutations in PIK3CA were among the most sensitive to PHT-427[2][4].

  • Reduced Sensitivity: Tumors harboring K-Ras mutations were found to be less sensitive, a finding consistent with other inhibitors of the PI3K signaling pathway[2][4].

These findings suggest that PIK3CA mutation status could serve as a predictive biomarker for identifying patient populations most likely to respond to PHT-427 therapy.

Combination Studies

The therapeutic potential of PHT-427 is enhanced when used in combination with standard-of-care agents. Studies have demonstrated greater than additive antitumor activity when PHT-427 is combined with:

  • Paclitaxel in breast cancer models[2][7].

  • Erlotinib in non-small cell lung cancer models[2][7].

This synergy suggests that inhibiting the PI3K/AKT survival pathway can lower the threshold for apoptosis induced by cytotoxic or other targeted agents.

Key Experimental Methodologies

Validating the mechanism of action of a targeted inhibitor like PHT-427 requires a series of robust biochemical and cell-based assays.

Protocol: Surface Plasmon Resonance (SPR) for PH Domain Binding

This protocol describes the use of SPR to quantitatively measure the binding affinity (Ki) of PHT-427 to the PH domains of AKT and PDK1. The causality is that a direct binding event is the foundational step of the compound's mechanism.

Methodology:

  • Immobilization: Recombinant GST-fusion PH domain proteins (e.g., human Akt1 and PDK1) are covalently immobilized onto a CM5 sensor chip surface using standard amine coupling chemistry. A response level of ~10,000 Response Units (RUs) is targeted.

  • Analyte Preparation: Prepare a dilution series of PHT-427 in a suitable running buffer (e.g., HBS-EP+) containing a low percentage of DMSO (≤1%) to ensure solubility. Concentrations should bracket the expected KD, typically ranging from 0.1x to 10x the predicted value.

  • Binding Analysis: Inject the PHT-427 dilutions over the immobilized PH domain surfaces at a high flow rate (e.g., 30 μL/min) to minimize mass transport limitations. Include a reference flow cell (e.g., immobilized GST) to subtract non-specific binding.

  • Data Processing: After subtracting the reference channel signal, analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka) and dissociation (kd) rate constants.

  • Affinity Calculation: The equilibrium dissociation constant (KD), which is equivalent to the Ki in this context, is calculated as kd/ka.

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Chip Immobilize PH Domain on Sensor Chip Inject Inject PHT-427 over Chip Surface Chip->Inject Compound Prepare PHT-427 Dilution Series Compound->Inject Detect Detect Binding (Change in RU) Inject->Detect Model Fit Data to Binding Model Detect->Model Calculate Calculate Ki (kd/ka) Model->Calculate

Caption: Workflow for determining PHT-427 binding affinity using Surface Plasmon Resonance (SPR).

Protocol: Western Blot for Pathway Modulation

This assay provides direct evidence of target engagement within the cell by measuring changes in the phosphorylation status of key pathway proteins.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., BxPC-3, MCF-7) and allow them to adhere. Treat the cells with various concentrations of PHT-427 (e.g., 0, 1, 5, 10, 25 μM) for a specified time (e.g., 2-24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 μg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • Phospho-AKT (Ser473)

      • Phospho-AKT (Thr308)

      • Total AKT

      • Phospho-PDK1 (Ser241)

      • Total PDK1

      • A loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify changes in phosphorylation relative to total protein and the loading control.

Future Perspectives and Conclusion

PHT-427 stands out as a valuable pharmacological tool for dissecting the PI3K/AKT/PDK1 pathway. Its unique mechanism of targeting PH domains offers a compelling therapeutic strategy, particularly for cancers driven by PI3K pathway hyperactivation. While the compound itself exhibits some challenging physicochemical properties, such as hydrophobicity, recent research into nanoformulations has shown promise for improving its delivery and therapeutic effect[3]. The antitumor activity of PHT-427, especially in tumors with PIK3CA mutations, underscores the potential of this class of inhibitors[2].

References

  • Antitumor Activity of Nanoparticles Loaded with PHT-427, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma. (2021). MDPI. Available at: [Link]

  • Meuillet, E. J., Zuohe, S., Lemos, R., et al. (2010). Molecular pharmacology and antitumor activity of PHT-427, a novel AKT/PDPK1 pleckstrin homology domain inhibitor. Molecular Cancer Therapeutics, 9(3), 706-17. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. (2024). Semantic Scholar. Available at: [Link]

  • Dual PDK1/AKT inhibitor PHT-427 identified through PHuDock platform. (2010). BioWorld. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. Available at: [Link]

  • Recent Developments in Chemistry of Phthalazines. (2020). ResearchGate. Available at: [Link]

  • Development and Progression of Oral Cancer: The Role of Proteins. Journal of Pharmaceutical Research International. Available at: [Link]

  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). NIH National Library of Medicine. Available at: [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). SpringerLink. Available at: [Link]

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (2011). Molecules. Available at: [Link]

  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2012). ResearchGate. Available at: [Link]

  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). PubMed. Available at: [Link]

Sources

In-vitro studies of phthalazine morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Vitro Evaluation of Phthalazine Morpholine Derivatives

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phthalazine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the in-vitro methodologies employed to characterize phthalazine and its morpholine derivatives, with a primary focus on their burgeoning role in oncology. We will delve into the core mechanisms of action, present detailed experimental protocols for key assays, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical architecture.

The Phthalazine Core: A Privileged Scaffold in Drug Discovery

The phthalazine ring system, a bicyclic aromatic compound composed of a benzene ring fused to a pyridazine ring, is a versatile and privileged scaffold in medicinal chemistry.[1][2] Its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antihypertensive, antimicrobial, and anticonvulsant properties.[1][2] The therapeutic relevance of this nucleus is underscored by the existence of several commercially available drugs, such as the antihypertensive agent hydralazine, the anti-allergic medication azelastine, and the anticancer drug olaparib.[1] The incorporation of a morpholine moiety into the phthalazine backbone has been a successful strategy in the development of novel drug candidates, often enhancing pharmacokinetic properties and target engagement.

Phthalazin-1(2H)-one derivatives, in particular, are a class of diaza heterocycles with demonstrated potential in medical applications, including anti-diabetic and anti-cancer activities.[3][4] Over the past two decades, significant research has focused on synthesizing and evaluating phthalazine derivatives as promising agents for cancer treatment.[3][5]

Unraveling the Mechanisms of Action: A Focus on Oncology

The anticancer effects of phthalazine morpholine derivatives are often attributed to their ability to modulate key signaling pathways involved in tumor growth, proliferation, and survival. In-vitro studies are crucial for elucidating these mechanisms, and several have been prominently reported in the literature.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in this process. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to cut off the blood supply to tumors. Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2.[3][5][6] For instance, the phthalazine derivative vatalanib inhibits both VEGFR-1 and VEGFR-2.[5]

Signaling Pathway:

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Phthalazine Phthalazine Morpholine Derivative Phthalazine->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition by phthalazine morpholine derivatives.

Induction of Apoptosis

The Rationale: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Many chemotherapeutic agents, including certain phthalazine derivatives, exert their anticancer effects by inducing apoptosis.[3][4][6] A key feature of the early stages of apoptosis is the activation of caspases, a family of cysteine-aspartic acid-specific proteases.[7]

Experimental Workflow:

Apoptosis_Workflow cluster_cell_culture Cell Culture cluster_assay Caspase-3/7 Assay Seed_Cells Seed Cancer Cells in a 96-well plate Treat_Cells Treat with Phthalazine Morpholine Derivative Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add Caspase-3/7 Glo® Reagent Incubate->Add_Reagent Incubate_RT Incubate at Room Temperature Add_Reagent->Incubate_RT Measure_Luminescence Measure Luminescence Incubate_RT->Measure_Luminescence Data_Analysis Data Analysis: Determine fold-increase in caspase activity Measure_Luminescence->Data_Analysis

Caption: A typical workflow for assessing apoptosis induction via a caspase activity assay.

Cell Cycle Arrest

The Rationale: The cell cycle is a series of events that leads to cell division and duplication. Dysregulation of the cell cycle is a hallmark of cancer. Some phthalazine derivatives have been shown to cause cell cycle arrest at specific phases (e.g., S-phase or G2/M phase), thereby preventing cancer cells from dividing.[4][6]

Inhibition of the TGFβ Pathway

The Rationale: The Transforming Growth Factor-beta (TGFβ) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in later stages. A novel phthalazine chemotype has been identified that potently impairs the TGFβ pathway without directly inhibiting the TGFβRI kinase, offering a new therapeutic strategy.[8] This compound was shown to reduce Smad phosphorylation, a key step in the TGFβ signaling cascade.[8]

Core In-Vitro Experimental Protocols

The following protocols are foundational for the in-vitro evaluation of phthalazine morpholine derivatives. They are presented as a guide and may require optimization based on the specific cell lines and compounds being tested.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]

Experimental Workflow:

MTT_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h 2. Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of the phthalazine morpholine derivative Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT solution (e.g., 10 µL of 5 mg/mL) to each well Incubate_48_72h->Add_MTT Incubate_1_4h 6. Incubate for 1-4 hours Add_MTT->Incubate_1_4h Add_Solubilizer 7. Add solubilization solution (e.g., 100 µL of DMSO or SDS solution) Incubate_1_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, typically in a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This is a biochemical assay that measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. Commercially available kits are often used for this purpose.

General Protocol:

  • Reagent Preparation: Prepare the necessary reagents, including the VEGFR-2 enzyme, the substrate (e.g., a synthetic peptide), and ATP.

  • Reaction Setup: In a microplate, combine the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 30-60 minutes).

  • Detection: Add a detection reagent that measures the extent of substrate phosphorylation. This can be based on various detection methods, such as fluorescence, luminescence, or absorbance.

  • Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration. Determine the IC50 value.

Apoptosis Detection: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

General Protocol (using a luminescent assay like Caspase-Glo® 3/7):

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells containing the cells.[12] This reagent contains a proluminescent substrate for caspase-3/7 and also lyses the cells.[12]

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control cells.

Anti-inflammatory Potential: Nitric Oxide (NO) Scavenging Assay

For derivatives with potential anti-inflammatory activity, the ability to scavenge nitric oxide (NO) can be assessed. This assay often uses sodium nitroprusside as a source of NO.

General Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in a suitable buffer (e.g., phosphate-buffered saline).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).

  • NO Detection: After incubation, add Griess reagent to the mixture.[13] Griess reagent reacts with nitrite, a stable product of NO oxidation, to form a colored azo dye.[13]

  • Absorbance Measurement: Measure the absorbance at approximately 546 nm.

  • Data Analysis: A decrease in absorbance compared to the control (without the test compound) indicates NO scavenging activity. Calculate the percentage of NO scavenging.

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these in-vitro assays are crucial for understanding the biological activity of the synthesized phthalazine morpholine derivatives and for guiding further drug development efforts.

Key Parameters
  • IC50 (Half-maximal inhibitory concentration): This is the most common metric for quantifying the potency of a compound. A lower IC50 value indicates a more potent compound.

  • GI50 (Half-maximal growth inhibition): Similar to IC50, this is often used in the context of cell proliferation assays.

  • Selectivity Index (SI): This is the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A high SI is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells.

Tabulated Data of Representative Phthalazine Derivatives

The following table summarizes the in-vitro activity of some recently reported phthalazine derivatives.

Compound IDTarget Cell LineAssayIC50 (µM)Key FindingsReference
12b HCT-116Cytotoxicity (MTT)0.32Potent cytotoxicity and VEGFR-2 inhibition. Induced apoptosis and S-phase arrest.[3][4]
13c HCT-116Cytotoxicity (MTT)0.64Exhibited strong cytotoxic effects.[3][4]
9c HCT-116Cytotoxicity (MTT)1.58Showed significant cytotoxicity.[3][4]
6d HepG2Cytotoxicity0.38Demonstrated significant cytotoxicity and potent VEGFR-2 inhibition. Induced apoptosis and G2/M phase arrest.[6]
6c HepG2Cytotoxicity0.41Potent cytotoxic agent.[6]
10p TGFβ Reporter Cell LineTGFβ-Smad Signaling0.11Potent inhibitor of the TGFβ pathway via a non-receptor-kinase mechanism. Non-cytotoxic up to 12 µM.[8]
Sorafenib HCT-116Cytotoxicity (MTT)2.93Reference drug for comparison.[3][4]
Sorafenib -VEGFR-2 Inhibition32.1Reference drug for VEGFR-2 inhibition.[4]

Future Directions and Conclusion

The phthalazine morpholine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The in-vitro studies highlighted in this guide demonstrate the potent anticancer activities of these derivatives, primarily through the inhibition of key kinases like VEGFR-2 and the induction of apoptosis. The discovery of compounds with novel mechanisms, such as the non-kinase inhibition of the TGFβ pathway, opens up new avenues for research.

Future efforts in this field will likely focus on:

  • Optimization of existing scaffolds: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Exploration of new biological targets: Investigating the effects of these compounds on other signaling pathways relevant to cancer and other diseases.

  • Combination therapies: Evaluating the synergistic effects of phthalazine morpholine derivatives with existing anticancer drugs.

References

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances. Available at: [Link]

  • (PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). ResearchGate. Available at: [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). PubMed Central. Available at: [Link]

  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). National Institutes of Health. Available at: [Link]

  • Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. (n.d.). Taylor & Francis Online. Available at: [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo. Available at: [Link]

  • Pharmacological action and SAR of Phthalazine derivatives-A Review. (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. Available at: [Link]

  • In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. (n.d.). CORE. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. Available at: [Link]

  • Antihyperlipidemic Morpholine Derivatives with Antioxidant Activity: an Investigation of the Aromatic Substitution. (2025). ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. (2017). Impactfactor. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. Available at: [Link]

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (n.d.). MDPI. Available at: [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Semantic Scholar. Available at: [Link]

  • Antihyperlipidemic morpholine derivatives with antioxidant activity: An investigation of the aromatic substitution. (2015). PubMed. Available at: [Link]

  • In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. (n.d.). PubMed Central. Available at: [Link]

  • (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (n.d.). ResearchGate. Available at: [Link]

  • Caspase-3/7 activity. (2025). Protocols.io. Available at: [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). PubMed Central. Available at: [Link]

  • Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. (2018). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. (n.d.). PubMed. Available at: [Link]

  • NO scavanging assay protocol? (2016). ResearchGate. Available at: [Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (n.d.). ACS Omega. Available at: [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for 4-(7-Chlorophthalazin-1-yl)morpholine: A Novel Non-Kinase TGF-β Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in TGF-β Pathway Modulation

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] Its dysregulation is a hallmark of numerous pathologies, most notably in promoting a tumor microenvironment conducive to cancer progression and in driving fibrotic diseases.[1] For decades, the primary strategy for therapeutically targeting this pathway has been the development of ATP-mimetic inhibitors that directly target the kinase activity of the TGF-β type I receptor (TGFβRI).[1] However, the highly conserved nature of the ATP-binding pocket across the kinome presents significant challenges, including off-target effects and promiscuity.[1]

This document provides detailed application notes and protocols for a novel phthalazine-based, non-kinase inhibitor of the TGF-β pathway: 4-(7-Chlorophthalazin-1-yl)morpholine . This compound represents a new class of TGF-β inhibitors that circumvent direct kinase inhibition, offering the potential for a more selective and nuanced modulation of the pathway.[1]

Physicochemical Properties and Handling

PropertyValueSource/Comment
Molecular Formula C₁₂H₁₂ClN₃O-
Molecular Weight 249.70 g/mol -
Appearance Solid (inferred)Based on synthesis of similar compounds[1]
Solubility Soluble in DMSO and n-butanolInferred from synthesis and biological testing procedures[1]
Storage Store at -20°CRecommended for long-term stability of phthalazine derivatives.

Stock Solution Preparation:

For in vitro experiments, it is recommended to prepare a 10 mM stock solution of 4-(7-Chlorophthalazin-1-yl)morpholine in sterile, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Mechanism of Action: A Non-Canonical Approach to Pathway Inhibition

4-(7-Chlorophthalazin-1-yl)morpholine and its optimized analogue, compound 10p , were identified through a high-throughput screen of a chemical library designed to exclude TGFβRI kinase activity.[1] The key finding is that this class of compounds inhibits the TGF-β/Smad signaling cascade without directly inhibiting the enzymatic activity of TGFβRI.[1] This suggests a novel mechanism of action that may involve targeting other components of the signaling pathway, potentially upstream of Smad phosphorylation or by interfering with protein-protein interactions within the receptor-Smad complex.

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[1] The activated TGFβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[1] These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.[1] 4-(7-Chlorophthalazin-1-yl)morpholine and its analogs have been shown to reduce the phosphorylation of Smad proteins, indicating an interruption of this signaling cascade.[1]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor TGF-beta Ligand TGF-beta Ligand TGFbRII TGFbRII TGF-beta Ligand->TGFbRII Binding TGFbRI TGFbRI TGFbRII->TGFbRI Recruitment & Phosphorylation Smad2/3 Smad2/3 TGFbRI->Smad2/3 Phosphorylation p-Smad2/3 p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Complex Formation Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Nuclear Translocation & Transcriptional Regulation Inhibitor 4-(7-Chlorophthalazin-1-yl)morpholine Inhibitor->TGFbRI Inhibition of Smad Phosphorylation (Non-Kinase Mechanism)

Figure 1: Simplified TGF-β signaling pathway and the proposed point of intervention for 4-(7-Chlorophthalazin-1-yl)morpholine.

Biological Activity and Quantitative Data

The most promising analog from the initial study, compound 10p , demonstrated potent inhibition of the TGF-β pathway with minimal cytotoxicity.[1]

CompoundIC₅₀ (µM) for TGF-β Pathway InhibitionGI₅₀ (µM) for CytotoxicitySelectivity Index (GI₅₀/IC₅₀)
10p 0.11 ± 0.0212.32 ± 1.02~112

Data from Kharbanda et al., 2021.[1]

This high selectivity index indicates a favorable therapeutic window for this compound.

Experimental Protocols

The following protocols are designed to provide a framework for researchers to investigate the effects of 4-(7-Chlorophthalazin-1-yl)morpholine. These should be adapted and optimized based on the specific cell lines and experimental conditions used.

In Vitro Assays

1. TGF-β-Responsive Luciferase Reporter Assay

This assay is a primary method for quantifying the inhibition of the TGF-β/Smad signaling pathway.

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • TGF-β-responsive luciferase reporter plasmid (e.g., pGL3-CAGA₁₂-luc)

    • Renilla luciferase plasmid (for normalization of transfection efficiency)

    • Transfection reagent (e.g., Lipofectamine 3000)

    • Recombinant human TGF-β1

    • 4-(7-Chlorophthalazin-1-yl)morpholine

    • Dual-luciferase reporter assay system

    • Luminometer

  • Protocol:

    • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in complete growth medium. Allow cells to adhere overnight.

    • Transfection: Co-transfect the cells with the TGF-β-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Inhibitor Treatment: After 24 hours of transfection, replace the medium with a serum-free or low-serum medium containing various concentrations of 4-(7-Chlorophthalazin-1-yl)morpholine (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO). Pre-incubate with the inhibitor for 1 hour.

    • TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except for the unstimulated control.

    • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

    • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the TGF-β1-stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

2. Western Blot for Phosphorylated Smad2/3

This assay directly measures the phosphorylation of key downstream effectors of the TGF-β pathway.

  • Materials:

    • A549 cells (or other TGF-β responsive cell line)

    • Recombinant human TGF-β1

    • 4-(7-Chlorophthalazin-1-yl)morpholine

    • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-total Smad2/3, anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.

    • Inhibitor and TGF-β Treatment: Pre-treat the cells with varying concentrations of 4-(7-Chlorophthalazin-1-yl)morpholine for 1 hour, followed by stimulation with 5 ng/mL of TGF-β1 for 1 hour.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the phosphorylated Smad2/3 levels to total Smad2/3 and the loading control.

3. Quantitative PCR (qPCR) for TGF-β Target Genes

This method assesses the transcriptional regulation of genes known to be downstream of the TGF-β pathway.

  • Materials:

    • Cell line of interest

    • Recombinant human TGF-β1

    • 4-(7-Chlorophthalazin-1-yl)morpholine

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

  • Protocol:

    • Cell Treatment: Treat cells with the inhibitor and TGF-β1 as described for the Western blot protocol, but for a longer duration (e.g., 6-24 hours) to allow for transcriptional changes.

    • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and synthesize cDNA.

    • qPCR: Perform qPCR using the appropriate primers and master mix.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the TGF-β1-stimulated vehicle control.

experimental_workflow cluster_invitro In Vitro Validation Luciferase Assay Luciferase Assay Western Blot Western Blot Luciferase Assay->Western Blot Confirm Inhibition of Smad Phosphorylation qPCR qPCR Western Blot->qPCR Assess Downstream Gene Expression End End qPCR->End Establish In Vitro Efficacy Start Start Start->Luciferase Assay Primary Screen for Pathway Inhibition

Figure 2: A typical in vitro experimental workflow for validating a TGF-β pathway inhibitor.

In Vivo Studies

Disclaimer: No specific in vivo data for 4-(7-Chlorophthalazin-1-yl)morpholine has been published. The following is a general protocol that must be adapted and optimized.

1. General Protocol for In Vivo Efficacy Studies in a Mouse Xenograft Model

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Tumor cells (e.g., A549, MDA-MB-231)

    • 4-(7-Chlorophthalazin-1-yl)morpholine

    • Vehicle for administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

    • Calipers for tumor measurement

  • Protocol:

    • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Dosing:

      • Dose-Finding Study: It is crucial to first perform a dose-finding study to determine the maximum tolerated dose (MTD).

      • Efficacy Study: Administer 4-(7-Chlorophthalazin-1-yl)morpholine at a predetermined dose (e.g., once or twice daily) via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle alone.

    • Monitoring:

      • Measure tumor volume with calipers 2-3 times per week.

      • Monitor the body weight of the mice as an indicator of toxicity.

      • Observe the general health and behavior of the animals.

    • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

    • Analysis:

      • Compare the tumor growth rates between the treated and control groups.

      • Excise tumors for further analysis (e.g., Western blot for p-Smad2/3, immunohistochemistry).

Trustworthiness and Self-Validation

The protocols described above include internal controls to ensure the validity of the results. For instance, in the luciferase assay, the use of a Renilla luciferase plasmid allows for normalization of transfection efficiency. In Western blotting, probing for total Smad proteins and a housekeeping protein like β-actin ensures equal loading and allows for accurate quantification of changes in phosphorylation. For qPCR, the use of a validated housekeeping gene is essential for accurate normalization of gene expression data.

References

  • Kharbanda, A., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry, 223, 113660. [Link]

Sources

Application Notes and Protocols for Testing VEGFR2 Inhibition with Phthalazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Nexus of Angiogenesis with Phthalazine Inhibitors

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process essential for growth, development, and wound healing.[1][2] However, in pathological conditions such as cancer, uncontrolled angiogenesis is a hallmark, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[1] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase primarily expressed on endothelial cells.[1][3] The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[1][4][5] Consequently, inhibiting VEGFR2 signaling has become a cornerstone of modern anti-cancer therapy.[1]

Phthalazine derivatives have emerged as a promising class of small molecule inhibitors targeting the ATP-binding site of the VEGFR2 kinase domain.[6][7] Their heterocyclic structure provides a versatile scaffold for chemical modifications to enhance potency and selectivity.[6][8][9][10] Notable examples, such as vatalanib, have demonstrated the clinical potential of this chemical class in oncology.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for testing the inhibitory activity of novel phthalazine compounds against VEGFR2. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow from initial enzymatic assays to cell-based functional screens and in vivo models.

The VEGFR2 Signaling Cascade: A Visual Overview

The binding of VEGF-A to VEGFR2 initiates receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This creates docking sites for various signaling proteins, activating multiple downstream pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival, respectively.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition VEGF VEGF-A VEGFR2_inactive VEGFR2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR2 Dimer (Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K ERK ERK PLCg->ERK activates Akt Akt PI3K->Akt activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration ERK->Proliferation Phthalazine Phthalazine Compound Phthalazine->VEGFR2_active Inhibits Kinase Activity

Caption: VEGFR2 signaling pathway and point of inhibition.

Experimental Workflow for Assessing Phthalazine-Based VEGFR2 Inhibitors

A hierarchical screening approach is recommended to efficiently identify and characterize potent phthalazine inhibitors. This workflow progresses from high-throughput biochemical assays to more complex cell-based and in vivo models, providing a comprehensive understanding of the compound's efficacy and mechanism of action.

Experimental_Workflow cluster_secondary Cell-Based Functional Assays A Primary Screen: In Vitro VEGFR2 Kinase Assay B Secondary Screen: Cell-Based Assays A->B Potent Hits D Data Analysis & Hit Selection A->D C Tertiary Screen: In Vivo Angiogenesis Model B->C Validated Hits B->D C->D B1 Endothelial Cell Proliferation Assay B1->B B2 Endothelial Cell Migration Assay B2->B B3 Endothelial Cell Tube Formation Assay B3->B

Caption: Hierarchical workflow for testing VEGFR2 inhibitors.

Part 1: In Vitro VEGFR2 Kinase Assay

Principle: This initial screen directly measures the ability of the phthalazine compounds to inhibit the enzymatic activity of recombinant human VEGFR2. The assay quantifies the phosphorylation of a synthetic substrate by the VEGFR2 kinase domain. A common method involves the use of an antibody that specifically recognizes the phosphorylated substrate, with detection often achieved through luminescence or fluorescence.[11][12]

Materials:

  • Recombinant Human VEGFR2 (Kinase Domain)

  • Kinase Assay Buffer

  • ATP

  • VEGFR2 Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Phthalazine compounds dissolved in DMSO

  • Positive Control Inhibitor (e.g., Sunitinib, Sorafenib)[13]

  • 96-well or 384-well plates (white, for luminescence)

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the phthalazine compounds in DMSO. A typical starting concentration range is 10 mM to 1 nM. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.[14]

  • Assay Plate Setup:

    • Add 5 µL of diluted compound or control (DMSO for negative control, positive control inhibitor) to each well.

    • Add 20 µL of a master mix containing kinase assay buffer, ATP, and the VEGFR2 substrate to each well.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of recombinant VEGFR2 enzyme diluted in kinase assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Add 50 µL of a detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP, which is inversely proportional to the kinase activity.

  • Signal Measurement: Incubate for an additional 10 minutes at room temperature and measure the luminescence using a plate reader.

Data Analysis: The raw luminescence data is converted to percent inhibition relative to the positive and negative controls. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[15][16]

CompoundIC50 (nM)
Phthalazine A8.5
Phthalazine B25.3
Phthalazine C150.1
Sunitinib (Control)5.2

Part 2: Cell-Based Functional Assays

Compounds that demonstrate potent inhibition in the kinase assay (typically with an IC50 < 1 µM) should be advanced to cell-based assays to assess their effects on endothelial cell functions crucial for angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these studies.

Endothelial Cell Proliferation Assay

Principle: This assay measures the effect of the phthalazine compounds on VEGF-induced endothelial cell proliferation. Inhibition of VEGFR2 signaling is expected to reduce the proliferative response to VEGF.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • Basal Medium (EBM) with reduced serum (e.g., 0.5% FBS)

  • Recombinant Human VEGF-A165

  • Phthalazine compounds

  • Cell proliferation detection reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well clear-bottom plates

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete EGM and allow them to attach overnight.

  • Serum Starvation: Replace the medium with basal medium containing reduced serum and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Add fresh basal medium containing a fixed, sub-maximal concentration of VEGF-A (e.g., 20 ng/mL) and serial dilutions of the phthalazine compounds. Include controls for no VEGF, VEGF alone, and a positive control inhibitor.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance).

Data Analysis: Calculate the percent inhibition of VEGF-induced proliferation for each compound concentration and determine the IC50 value as described for the kinase assay.

Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)

Principle: This assay assesses the ability of phthalazine compounds to inhibit the chemotactic migration of endothelial cells towards a VEGF gradient, a critical step in angiogenesis.[17][18]

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Basal medium with 0.1% BSA

  • Recombinant Human VEGF-A165

  • Phthalazine compounds

  • Calcein-AM or other fluorescent cell stain

  • Cotton swabs

Protocol:

  • Chemoattractant Preparation: Add basal medium with 0.1% BSA containing VEGF-A (e.g., 50 ng/mL) to the lower chamber of the 24-well plate.[19]

  • Cell Preparation: Resuspend serum-starved HUVECs in basal medium with 0.1% BSA containing serial dilutions of the phthalazine compounds.

  • Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[19]

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification: Stain the migrated cells on the lower surface of the membrane with Calcein-AM. Quantify the fluorescence using a plate reader or by imaging and cell counting.

Data Analysis: Determine the percent inhibition of migration and the corresponding IC50 values.

Endothelial Cell Tube Formation Assay

Principle: This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, a key step in the later stages of angiogenesis.[2][20][21][22] VEGFR2 inhibition is expected to disrupt this process.

Materials:

  • HUVECs

  • Basement Membrane Extract (e.g., Matrigel®)[23]

  • 96-well plates

  • Phthalazine compounds

  • Calcein-AM

Protocol:

  • Plate Coating: Coat the wells of a pre-chilled 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment: Seed HUVECs onto the gel in basal medium containing serial dilutions of the phthalazine compounds.

  • Incubation: Incubate for 4-18 hours at 37°C in a 5% CO2 incubator.

  • Visualization and Quantification: Stain the cells with Calcein-AM and visualize the tube network using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Data Analysis: Quantify the disruption of tube formation at different compound concentrations and determine the IC50 for this effect.

AssayPhthalazine A IC50 (µM)Phthalazine B IC50 (µM)
Proliferation0.050.2
Migration0.10.5
Tube Formation0.080.3

Part 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

Principle: The CAM assay is a well-established in vivo model to study angiogenesis.[24][25][26][27] The highly vascularized CAM of a developing chick embryo provides an excellent system to observe the formation of new blood vessels and the anti-angiogenic effects of test compounds in a living organism.[24][26]

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile filter paper discs or sponges

  • Phthalazine compounds

  • Stereomicroscope with a camera

Protocol:

  • Egg Incubation: Incubate fertilized eggs at 37°C with humidity for 3-4 days.

  • Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Compound Application: On embryonic day 7 or 8, place a sterile filter paper disc soaked with a known concentration of the phthalazine compound (or vehicle control) onto the CAM.

  • Incubation: Reseal the window and continue incubation for another 48-72 hours.

  • Observation and Quantification: Re-open the window and observe the vasculature around the filter paper disc. Capture images using a stereomicroscope. Quantify the anti-angiogenic effect by measuring the avascular zone around the disc or by counting the number of blood vessel branch points within a defined area.

Data Analysis: Compare the vascular density and branching in the compound-treated CAMs to the vehicle-treated controls to determine the in vivo anti-angiogenic efficacy.

Trustworthiness and Self-Validation

The tiered approach outlined in this protocol is inherently self-validating. A compound that is potent in the initial, highly specific in vitro kinase assay should demonstrate a corresponding inhibitory effect in the more complex, biologically relevant cell-based assays. For instance, a potent inhibitor of VEGFR2 kinase activity is expected to inhibit VEGF-induced proliferation, migration, and tube formation. Discrepancies between these assays can provide valuable insights. For example, a compound that is potent in the kinase assay but weak in cell-based assays may have poor cell permeability or be subject to efflux pumps. Conversely, a compound that is more potent in cellular assays than in the kinase assay may have off-target effects or inhibit other kinases involved in angiogenesis. The final in vivo CAM assay provides a crucial validation of the compound's anti-angiogenic potential in a complex biological system.

References

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Hicklin, D. J., & Ellis, L. M. (2005). Role of the vascular endothelial growth factor pathway in tumor growth and angiogenesis. Journal of Clinical Oncology, 23(5), 1011–1027.
  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]

  • Bishop, E. T., Bell, G. T., Bloor, S., Broom, I. J., Hendry, N. F., & Wheatley, D. N. (2014). An in vitro model for the study of angiogenesis: the endothelial cell tube formation assay. Journal of Visualized Experiments, (91), e51312.
  • Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on Matrigel. Current protocols in cell biology, Chapter 19, Unit-19.13.
  • Corning. (n.d.). Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Retrieved from [Link]

  • DeCicco-Skinner, K. L., Henry, G. H., & Cataisson, C. (2014). Endothelial cell tube formation assay for the in vitro study of angiogenesis. Journal of visualized experiments: JoVE, (91), 51312.
  • PromoCell. (n.d.). Endothelial cell transmigration and invasion assay. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][14][20]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 218, 113396.

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor perspectives in medicine, 2(7), a006502.
  • Al-Warhi, T., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of Biomolecular Structure and Dynamics, 1-19.
  • ResearchGate. (n.d.). IC50 and percentage of inhibition of VEGF-induced VEGFR-2 activation by indolic compounds. Retrieved from [Link]

  • Ribatti, D. (2017). The chick embryo chorioallantoic membrane (CAM) as a model for the study of angiogenesis and anti-angiogenesis. Current pharmaceutical design, 23(27), 4158-4163.
  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • ResearchGate. (2024, December 5). Phthalazine Derivatives as VEGFR‐2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Inducers. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14035-14051.
  • Santos, M. A., & Moreira, V. M. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • El-Naggar, M., et al. (2022).
  • Nowak-Sliwinska, P., et al. (2018). The chicken chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics. The International Journal of Developmental Biology, 62(1-2-3), 239-245.
  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link]

  • Le, N. T., et al. (2014). The in ovo chick chorioallantoic membrane (CAM) assay as an efficient xenograft model of hepatocellular carcinoma. Journal of visualized experiments: JoVE, (91), e51912.
  • Dimova, I., & Kietzmann, T. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Comprehensive Physiology, 6(4), 1655–1710.
  • El-Naggar, M., et al. (2022). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer.
  • Nicosia, R. F., & Ottinetti, A. (1990). In vitro angiogenesis.
  • El-Gohary, N. S. M., et al. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 26(16), 4948.
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  • Ghorab, M. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23533–23545.
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Application Notes and Protocols for the Safe Handling and Storage of 4-(7-Chlorophthalazin-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

4-(7-Chlorophthalazin-1-yl)morpholine is a heterocyclic compound with a molecular formula of C12H12ClN3O and a molecular weight of 249.70 g/mol .[1] Its structure incorporates a morpholine ring attached to a chlorophthalazine core. As a specialized chemical intermediate, it is primarily utilized in medicinal chemistry and drug discovery research. The presence of the chlorinated phthalazine and the morpholine moieties suggests that this compound requires careful handling due to potential biological activity and chemical reactivity.

These application notes provide a comprehensive guide to the safe handling and storage of 4-(7-Chlorophthalazin-1-yl)morpholine, drawing upon data from its structural analogues—morpholine and 1-chlorophthalazine—as well as established best practices for laboratory chemical safety.

Section 1: Hazard Identification and Risk Assessment

  • Morpholine Moiety: Morpholine is a flammable liquid and is harmful if swallowed.[2][3] It is toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage.[2][3][4][5][6]

  • Chlorophthalazine Moiety: The related compound, 1-chlorophthalazine, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

  • Overall Compound Profile (Inferred): Based on these components, 4-(7-Chlorophthalazin-1-yl)morpholine should be treated as a substance that is potentially toxic, corrosive, and irritating. Assume it is harmful if ingested, absorbed through the skin, or inhaled.

Summary of Physicochemical and Hazard Data
PropertyValue/InformationSource
Chemical Name 4-(7-Chlorophthalazin-1-yl)morpholine[1]
CAS Number 951885-55-5[1]
Molecular Formula C12H12ClN3O[1]
Molecular Weight 249.70 g/mol [1]
Inferred Hazards Toxic, Corrosive, Irritant[2][3][4][5][6][7]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[2][3][4][8]

Section 2: Personal Protective Equipment (PPE) - A Self-Validating System

The selection of PPE is the first line of defense. The following ensemble is mandatory to create a protective barrier against exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes and airborne particles.[3][8]

  • Skin and Body Protection: A flame-retardant lab coat is required. For procedures with a higher risk of splashing, consider using a chemical-resistant apron over the lab coat.[8]

  • Respiratory Protection: All handling of solid or dissolved 4-(7-Chlorophthalazin-1-yl)morpholine must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Section 3: Protocols for Safe Handling and Use

Adherence to these protocols is critical for minimizing exposure risk.

General Handling Precautions
  • Always work within a well-ventilated laboratory, preferably inside a chemical fume hood.[2][8][9]

  • Avoid all direct contact with the compound.[3]

  • Do not eat, drink, or smoke in the laboratory.[3][4][6]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

  • "Dry" lab chemicals should be stored separately from other chemical groups.[10]

Protocol for Weighing and Aliquoting (Solid Form)
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatula, weighing paper/boat, vials, etc.) within the hood.

  • Tare: Place a tared container on the analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the solid compound from the stock container into the tared container. Use a clean spatula and avoid generating dust.

  • Cleaning: After dispensing, securely close the stock container. Clean the spatula and the weighing area with an appropriate solvent (e.g., ethanol) and wipe dry.

  • Disposal: Dispose of any contaminated weighing paper or wipes in a designated hazardous waste container.

Protocol for Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Dissolution: In a chemical fume hood, add the weighed compound to a suitable flask. Slowly add the solvent to the flask.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound completely. Avoid splashing.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

Section 4: Storage and Incompatibility

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

Storage Conditions
  • Temperature: Store the compound in a tightly sealed container at 2-8°C.[1] This refrigerated storage helps to minimize degradation.

  • Location: Keep the container in a designated, well-ventilated, and cool storage area.[5][6] Avoid storing chemicals on bench tops or in fume hoods.[10]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with air or moisture, a practice recommended for some chlorinated hydrocarbons.[2][11]

Incompatibilities

Based on the reactivity of its components, avoid storing 4-(7-Chlorophthalazin-1-yl)morpholine with:

  • Strong Oxidizing Agents: These can react exothermically with the morpholine moiety.[2]

  • Acids: Contact with strong acids could lead to vigorous reactions.

  • Moisture: Chlorinated compounds can slowly hydrolyze in the presence of water, potentially forming corrosive byproducts like HCl.[11]

Section 5: Emergency Procedures

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an absorbent material like sand or diatomaceous earth to contain the spill.[8]

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with plenty of water to drink. Seek immediate medical attention.[8]

Visual Workflow for Safe Handling

Safe_Handling_Workflow Workflow for 4-(7-Chlorophthalazin-1-yl)morpholine A Receipt & Initial Storage (2-8°C, Sealed) B Risk Assessment (Review Inferred Hazards) A->B Before Use C Don PPE (Gloves, Goggles, Lab Coat, Face Shield) B->C Proceed If Safe D Work in Fume Hood C->D E Handling Procedure (Weighing, Dissolving) D->E F Post-Handling (Clean Up, Decontaminate) E->F After Procedure G Waste Disposal (Sealed Hazardous Waste) F->G H Return to Storage (2-8°C, Sealed) F->H

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(7-Chlorophthalazin-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(7-Chlorophthalazin-1-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Drawing upon established principles of organic chemistry and data from analogous structures, this document provides troubleshooting guides and frequently asked questions to streamline your purification workflow and enhance the purity of your final product.

Introduction to Purification Challenges

The synthesis of 4-(7-Chlorophthalazin-1-yl)morpholine, a molecule of interest in medicinal chemistry, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. While the synthesis may appear straightforward, the purification process can present several challenges. These often stem from the presence of closely related impurities, the physicochemical properties of the target compound, and its potential for degradation under certain conditions. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Profile and Identification

Question 1: What are the most likely impurities in my crude 4-(7-Chlorophthalazin-1-yl)morpholine?

Answer: The impurity profile is largely dictated by the synthetic route. Assuming a synthesis involving the reaction of a dichlorophthalazine with morpholine, the primary impurities to anticipate are:

  • Unreacted Starting Materials:

    • Dichlorophthalazine Isomer: The specific isomer used (e.g., 1,7-dichlorophthalazine) may persist if the reaction does not go to completion.

    • Morpholine: Excess morpholine used to drive the reaction is a common impurity.[1]

  • Side Products:

    • Di-substituted Phthalazine: If the starting material contains another reactive chlorine atom, a di-morpholino phthalazine species can form.

    • Isomeric Products: Depending on the purity of the starting dichlorophthalazine, you may have isomeric morpholino-chlorophthalazine products.

    • Hydrolysis Products: Reaction of the chlorophthalazine starting material or product with any residual water can lead to the corresponding phthalazinone derivatives. Chlorophthalazines can be susceptible to hydrolysis, particularly under basic or acidic conditions.[2]

Troubleshooting Impurity Issues:

  • TLC Analysis: Always perform a thorough TLC analysis of your crude product. Use a combination of solvent systems with varying polarities to achieve good separation of all spots. Visualizing the plate under UV light is essential.

  • LC-MS and NMR: For a more detailed analysis, LC-MS can help identify the molecular weights of the impurities, while 1H NMR can reveal the presence of unreacted starting materials or symmetric di-substituted products.

Recrystallization Challenges

Question 2: I'm having trouble recrystallizing my product. It either crashes out too quickly as a powder or remains an oil. What should I do?

Answer: Recrystallization is a powerful technique for purifying crystalline solids, but finding the right solvent or solvent system is critical. Phthalazine derivatives are often sparingly soluble in non-polar solvents and more soluble in polar organic solvents.[3]

Troubleshooting Recrystallization:

  • Solvent Screening: A systematic solvent screen is the first step. Test the solubility of your crude product in a range of solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but good solubility at elevated temperatures.

Solvent ClassExamplesExpected Solubility of 4-(7-Chlorophthalazin-1-yl)morpholine
Alcohols Methanol, Ethanol, IsopropanolGood solubility, especially when heated.
Esters Ethyl acetateModerate to good solubility.
Ketones AcetoneGood solubility.
Chlorinated Dichloromethane, ChloroformGood solubility.
Aromatic TolueneModerate solubility, may require heating.
Ethers Diethyl ether, Tetrahydrofuran (THF)Lower solubility.
Alkanes Hexanes, HeptanePoor solubility.
  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system is often the solution.

    • Method: Dissolve your compound in a "good" solvent (e.g., hot ethanol or ethyl acetate) and then add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes cloudy (the cloud point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly. For compounds with similar polarity, a methanol-ethyl acetate mixture can sometimes be effective.[4]

  • Controlling Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. After heating, allow the flask to cool to room temperature undisturbed, and then transfer it to a refrigerator or freezer.

  • Seeding: If your compound is reluctant to crystallize, adding a seed crystal of the pure compound can initiate crystallization.

  • Oiling Out: If your product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your compound, or the concentration is too high. Try using a lower-boiling point solvent or a more dilute solution.

Chromatography Purification

Question 3: My compound is streaking on the TLC plate, and I'm getting poor separation with column chromatography. What can I do?

Answer: The basic nitrogen atoms in the morpholine and phthalazine rings can interact strongly with the acidic silica gel, leading to streaking and poor separation.

Troubleshooting Column Chromatography:

  • Choice of Adsorbent:

    • Silica Gel: Standard silica gel is acidic.

    • Neutral Alumina: For basic compounds, neutral alumina can be a better choice to minimize tailing.

    • Treated Silica: You can "deactivate" silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent system. This will compete for the active sites on the silica and allow your basic compound to elute more cleanly.

  • Eluent System Optimization:

    • Polarity Gradient: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.

    • Common Eluent Systems for N-heterocycles: Hexanes/Ethyl Acetate and Dichloromethane/Methanol are common starting points. For N-aryl morpholines, a hexanes:EtOAc system has been reported to be effective.

    • Adding a Modifier: As mentioned, adding a small amount of triethylamine or ammonia in methanol to your eluent can significantly improve peak shape.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on your solvent screen, choose an appropriate solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent required to completely dissolve the crude 4-(7-Chlorophthalazin-1-yl)morpholine.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel or neutral alumina using the "wet-packing" method with your chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Purification Workflows

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting start Crude Product solvent_screen Perform Solvent Screen start->solvent_screen single_solvent Good Single Solvent Found? solvent_screen->single_solvent recrystallize Recrystallize from Single Solvent single_solvent->recrystallize Yes mixed_solvent Try Mixed Solvent System single_solvent->mixed_solvent No pure_crystals Pure Crystals recrystallize->pure_crystals oiling_out Product Oils Out? mixed_solvent->oiling_out adjust_conditions Use Lower Boiling Solvent or More Dilute Solution oiling_out->adjust_conditions Yes slow_cool Slow Cooling & Seeding oiling_out->slow_cool No adjust_conditions->slow_cool slow_cool->pure_crystals

Caption: Decision workflow for troubleshooting recrystallization.

Workflow for Column Chromatography Purification

Chromatography_Workflow start Crude Product tlc TLC Analysis (with and without base) start->tlc streaking Streaking Observed? tlc->streaking use_base Add 0.1-1% Triethylamine to Eluent streaking->use_base Yes select_adsorbent Select Adsorbent (Silica or Alumina) streaking->select_adsorbent No use_base->select_adsorbent pack_column Pack Column select_adsorbent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Step-by-step workflow for column chromatography.

References

  • Ahmad, T., & Ullah, N. (2021). The oxa-Michael reaction in the synthesis of 5-and 6-membered oxygen-containing heterocycles. Organic Chemistry Frontiers, 8(6), 1329–1344. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266-14280. [Link]

  • El-Gamal, I. M., Khidr, T. T., & Ghuiba, F. M. (1998). Nitrogen-based copolymers as wax dispersants for paraffinic gas oils. Fuel, 77(5), 375–385. [Link]

  • Flick, A. C., Ding, H. X., Leverett, C. A., et al. (2016). Synthetic approaches to the 2014 new drugs. Bioorganic & Medicinal Chemistry, 24(9), 1937–1980. [Link]

  • Giurg, M., Golab, A., Suchodolski, J., et al. (2012). Reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with phenols, aminophenols, and other amines towards diphenyl diselenides with antimicrobial and... Journal of Heterocyclic Chemistry, 49(1), 147-154. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Solubility of Things. (n.d.). Phthalazine. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • LaPlante, S. R., Bonneau, P. R., Aubry, N., Cameron, D. R., Déziel, R., Grand-Maître, C., ... & Beaulieu, P. L. (2009). A systematic study of N-aryl morpholines as templates for drug discovery. Organic letters, 11(2), 257-260. [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? [Link]

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Optimizing reaction conditions for Buchwald-Hartwig amination of phthalazinones

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to address the specific challenges you may face when performing Buchwald-Hartwig amination on phthalazinone scaffolds. This guide moves beyond simple protocols to explain the "why" behind reaction optimization, helping you troubleshoot effectively and develop robust, scalable processes.

Introduction: The Challenge of Phthalazinones

Phthalazinones are a privileged scaffold in medicinal chemistry, but their successful functionalization via Buchwald-Hartwig amination is not always trivial.[1] The presence of multiple nitrogen atoms can lead to catalyst inhibition through coordination with the palladium center, while the electronic nature of the heterocyclic ring can influence the rates of key steps in the catalytic cycle. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Quick Start Guide

This section addresses the most common initial queries and provides a solid starting point for your reaction setup.

Q1: What is the best starting point for a catalyst system for a novel phthalazinone substrate?

A: For initial screening, a combination of a modern palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand is highly recommended. A reliable starting point is (t-Bu)₂P(biphenyl)Pd G3 (tBuXPhos Pd G3) or (Ad)₂P(biphenyl)Pd G3 (AdBrettPhos Pd G3) with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) .

  • Rationale: Pre-catalysts ensure the efficient and reliable formation of the active Pd(0) species, which is crucial for reproducibility.[2][3] Bulky biarylphosphine ligands like tBuXPhos or AdBrettPhos promote the crucial reductive elimination step and can prevent the formation of inactive catalyst dimers, which is especially important for electron-rich or potentially coordinating heterocyclic substrates.[4][5]

Q2: Which phthalazinone halide (Cl, Br, I) should I use?

A: While the typical reactivity trend for oxidative addition is I > Br > Cl, for Buchwald-Hartwig aminations, aryl bromides are often the ideal starting point .[2]

  • Causality: Aryl chlorides can be sluggish to undergo oxidative addition, often requiring more specialized and highly active catalyst systems.[6] Conversely, while aryl iodides are very reactive, the iodide anion generated during the reaction can act as a catalyst inhibitor by forming unreactive palladium iodide complexes, slowing the overall catalytic cycle.[2][7] Aryl bromides offer a good balance of high reactivity without the pronounced catalyst inhibition seen with iodides.

Q3: What is the most common cause of a completely failed reaction (no product formation)?

A: The most frequent culprit is the presence of oxygen or moisture in the reaction vessel. The active Pd(0) catalyst and the phosphine ligands are highly sensitive to oxidation, and strong bases like NaOtBu are readily quenched by water.

  • Preventative Protocol: Ensure your solvent is anhydrous and thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for at least 30 minutes). All glassware should be oven- or flame-dried, and the reaction should be assembled and run under a positive pressure of an inert atmosphere (argon or nitrogen).

In-Depth Troubleshooting Guide

When initial screens fail or yields are suboptimal, a more systematic approach is required.

Problem 1: Low to No Conversion of Starting Material

You observe primarily unreacted halo-phthalazinone and amine after the reaction.

Potential Cause A: Inefficient Catalyst Activation or Decomposition The active LPd(0) catalyst is not forming efficiently or is decomposing before it can enter the catalytic cycle.

  • Solution 2: Verify Reagent Quality. Phosphine ligands can slowly oxidize on the shelf. If your ligand is old, consider using a fresh bottle or purifying it. Similarly, ensure your palladium source has been stored correctly.

  • Solution 3: Screen Different Ligands. The phthalazinone nitrogen might be interacting unfavorably with your chosen ligand-Pd complex. Screening a structurally different class of ligand, such as a Josiphos-type (ferrocenyl) ligand, can sometimes overcome this issue.[4]

Potential Cause B: Poor Substrate/Base Solubility The reaction components are not sufficiently dissolved at the reaction temperature for catalysis to occur. This is a very common but often overlooked issue.[2]

  • Solution 1: Change Solvent. If your reaction in toluene is failing, consider a more polar aprotic solvent like 1,4-dioxane or CPME. For particularly stubborn cases, a higher boiling point alcohol like t-amyl alcohol can be effective, as it can help solubilize both organic substrates and inorganic bases.

  • Solution 2: Use a Soluble Organic Base. If an inorganic base like K₃PO₄ is suspected to be the issue, switching to a soluble organic base like DBU or MTBD can be attempted, although these are generally less effective.[2] A combination of an inorganic base with a soluble organic base can sometimes be beneficial.[2][2]

  • Solution 3: Increase Temperature. Within the stability limits of your substrates, increasing the reaction temperature can significantly improve solubility and reaction rates.

Problem 2: Reaction Stalls or Plateaus at Partial Conversion

The reaction proceeds initially but stops before the limiting reagent is fully consumed.

Potential Cause A: Catalyst Inhibition by the Phthalazinone Product As the N-arylated phthalazinone product forms, its nitrogen atoms may coordinate more strongly to the palladium center than the starting amine, effectively sequestering the catalyst and halting the cycle.

  • Solution 1: Increase Catalyst Loading. A simple, albeit less elegant, solution is to increase the catalyst and ligand loading (e.g., from 1 mol% to 3-5 mol%).

  • Solution 2: Use a More Sterically Hindered Ligand. Very bulky ligands (e.g., AdBrettPhos) can create a sterically crowded environment around the palladium that disfavors coordination of the product, encouraging catalyst turnover.[4]

  • Solution 3: Lower the Reaction Temperature. While counterintuitive, sometimes lowering the temperature can shift the binding equilibrium away from the inhibitory product-catalyst complex, allowing the reaction to proceed, albeit more slowly.

Potential Cause B: Base Decomposition or Consumption Strong bases can be consumed by side reactions or may not be stable over long reaction times at high temperatures, especially if trace moisture is present.

  • Solution 1: Use a Weaker, More Stable Base. Switch from NaOtBu to a weaker but often more thermally robust base like Cs₂CO₃ or K₃PO₄.[2] Note that this will likely require a higher reaction temperature.

  • Solution 2: Add Base in Portions. For very long reactions, adding the base in two portions (e.g., half at the beginning, half after 12 hours) can help maintain a sufficient concentration of active base throughout the reaction.

Problem 3: Formation of Side Products

You observe significant byproducts in your crude reaction mixture.

Potential Cause A: Hydrodehalogenation Your halo-phthalazinone is converted to the corresponding unsubstituted phthalazinone. This occurs when β-hydride elimination competes with reductive elimination.[4]

  • Solution 1: Use a Bidentate Ligand. Chelating bidentate ligands like Xantphos or BINAP can suppress β-hydride elimination by preventing an open coordination site on the palladium, which is required for this side reaction to occur.[4][8]

  • Solution 2: Choose a More Hindered Monodentate Ligand. Extremely bulky monodentate ligands are known to accelerate reductive elimination relative to β-hydride elimination, thus favoring the desired product pathway.[4]

Potential Cause B: Amine Scrambling or Dimerization This is more common with primary amines, where double arylation can occur, or with complex substrates where other reactive sites exist.

  • Solution 1: Adjust Stoichiometry. Use a slight excess of the amine (1.1-1.2 equivalents) to favor the desired mono-arylation product.

  • Solution 2: Protect Other Nucleophilic Sites. If your amine partner contains other nucleophilic groups (e.g., a phenol or another amine), they must be protected to prevent competitive coupling.[6]

Key Parameter Optimization Tables

Use these tables as a quick reference for designing your screening experiments.

Table 1: Ligand Selection Guide for Phthalazinone Amination

Ligand Class Example(s) Primary Application / Strengths Considerations
Bulky Biarylphosphines tBuXPhos, AdBrettPhos, RuPhos General purpose, highly active for aryl chlorides and bromides. Good for sterically hindered substrates.[4][7] Can be expensive. Air-sensitive.
Bidentate Ligands Xantphos, BINAP, dppf Suppresses hydrodehalogenation.[4] Good for coupling primary amines.[4] Can sometimes lead to slower reaction rates compared to monodentate ligands.
Ferrocene-based Ligands Josiphos-type Offer different steric and electronic properties; can be effective when biarylphosphines fail.[4] Less commonly screened initially but a powerful secondary option.

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Highly active and thermally stable.[9] Good for challenging couplings, including aryl chlorides.[10] | Pre-catalysts are often required for best results. |

Table 2: Base Selection Guide

Base pKaH (approx.) Common Solvents Key Considerations
NaOtBu 19 Toluene, Dioxane, THF Highest reaction rates, low catalyst loadings possible. Incompatible with base-sensitive groups (e.g., esters).[2][7]
LHMDS 26 Toluene, Dioxane, THF Tolerates some protic functional groups.[7][8] Can be useful for low-temperature aminations.
K₃PO₄ 12.3 Dioxane, t-AmOH, Toluene Weaker base, good functional group tolerance. Often requires higher temperatures.[2]

| Cs₂CO₃ | 10 | Dioxane, DMF, Toluene | Good solubility for an inorganic base.[2] Mild and suitable for sensitive substrates. |

Visualizing the Process

Understanding the core mechanism and having a logical troubleshooting workflow are critical for success.

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar-X)(Amine) Oxidative Addition Complex pd0->oa_complex Ar-X, Amine oa_label Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex deprotonation_label Deprotonation (Base) amido_complex->pd0 product Ar-NR'R'' Product amido_complex->product re_label Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Poor Reaction Outcome q1 Is Starting Material Consumed? start->q1 q2 Is Hydrodehalogenation Observed? q1->q2 Yes/Partially sol1 Suspect Catalyst Inactivity - Check inert atmosphere - Degas solvent thoroughly - Use fresh reagents - Switch to a pre-catalyst - Screen new ligands/bases q1->sol1 No sol2 Suspect Catalyst Inhibition - Increase catalyst loading - Use more hindered ligand - Lower reaction temperature q1->sol2 Partially sol3 Optimize for Reductive Elimination - Use bidentate ligand (Xantphos) - Use bulky monodentate ligand q2->sol3 Yes sol4 Other Side Products - Check for substrate decomposition - Protect other nucleophilic sites - Analyze crude mixture by LCMS q2->sol4 No

Caption: A decision tree for troubleshooting common amination issues.

General Experimental Protocol

This protocol provides a robust starting point for the amination of a generic chloro- or bromo-phthalazinone.

Reagents & Equipment:

  • Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar.

  • Halo-phthalazinone (1.0 equiv).

  • Amine (1.2 equiv).

  • Palladium pre-catalyst (e.g., tBuXPhos Pd G3, 0.02 equiv).

  • Ligand (if not using a pre-catalyst, e.g., tBuXPhos, 0.04 equiv).

  • Base (e.g., NaOtBu, 1.4 equiv).

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).

  • Inert atmosphere supply (Argon or Nitrogen).

Procedure:

  • Vial Preparation: To the oven-dried reaction vial, add the halo-phthalazinone, the palladium pre-catalyst, and the base. Perform this step in a glovebox if possible for best results.

  • Sealing: If not in a glovebox, quickly cap the vial and purge with inert gas for 5 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent followed by the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added in step 1.

  • Reaction: Place the sealed vial in a pre-heated heating block or oil bath and stir vigorously at the desired temperature (a good starting point is 100-110 °C). Vigorous stirring is important, especially with heterogeneous inorganic bases.[2]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, LCMS, or GCMS.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by column chromatography on silica gel.

References

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 28, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved January 28, 2026, from [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022, July 2). YouTube. Retrieved January 28, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 28, 2026, from [Link]

  • Hay, A. S., et al. (2003). Synthesis of All Aromatic Phthalazinone Containing Polymers by a Novel N-C Coupling Reaction. Macromolecules. Retrieved January 28, 2026, from [Link]

  • Substrate scope in Buchwald‐Hartwig coupling. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Nolan, S. P., & Szostak, M. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved January 28, 2026, from [Link]

  • Synthesis and characterization of phthalazinone containing poly(arylene ether)s via a novel N–C coupling reaction. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Bera, S. S., et al. (2025, June 6). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. PubMed. Retrieved January 28, 2026, from [Link]

  • Substrate Scope of N‐Aryl Phthalazinones. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015, January 1). Longdom Publishing. Retrieved January 28, 2026, from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved January 28, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting 4-(7-Chlorophthalazin-1-yl)morpholine instability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(7-Chlorophthalazin-1-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this compound in solution. Drawing upon established principles of medicinal and organic chemistry, this resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Introduction to 4-(7-Chlorophthalazin-1-yl)morpholine

4-(7-Chlorophthalazin-1-yl)morpholine is a heterocyclic compound featuring a chlorophthalazine core linked to a morpholine moiety. Phthalazine derivatives are recognized as significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The morpholine ring is also a privileged pharmacophore, often incorporated into drug candidates to improve physicochemical properties and biological activity.

However, the combination of these two functional groups presents specific challenges regarding the compound's stability in solution. The electron-deficient phthalazine ring system, activated by the chloro substituent, is susceptible to nucleophilic attack, while the basicity of the morpholine nitrogen can influence solubility and reactivity, particularly in buffered aqueous solutions. This guide will address these potential instabilities and provide practical solutions for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 4-(7-Chlorophthalazin-1-yl)morpholine in solution.

Q1: My compound is precipitating out of my aqueous buffer. What is causing this and how can I fix it?

A1: Precipitation of 4-(7-Chlorophthalazin-1-yl)morpholine from aqueous solutions is a common issue that can stem from several factors related to its chemical structure.

  • pH-Dependent Solubility: The morpholine moiety in the molecule is basic. In acidic solutions (low pH), the morpholine nitrogen will be protonated, forming a more polar, water-soluble salt. As the pH increases and approaches the pKa of the morpholinium ion, the compound will deprotonate to its less polar, free base form, which has significantly lower aqueous solubility. Phthalazine itself is sparingly soluble in water.[3] This change in protonation state is the most common cause of pH-dependent precipitation.

  • Incorrect Solvent Selection: While soluble in many organic solvents like ethanol, methanol, and acetone, its solubility in purely aqueous systems is limited.[3] Using a buffer system without an appropriate organic co-solvent can lead to precipitation, especially at higher concentrations.

  • Buffer Effects: Certain buffers, particularly phosphate buffers, can precipitate with organic molecules, especially when the concentration of organic co-solvent in the mobile phase increases during an HPLC gradient.[4]

Troubleshooting Steps:

  • Determine the Optimal pH Range: Perform a simple pH-solubility screen. Prepare small aliquots of your compound in a range of buffers (e.g., pH 3 to 8) and visually inspect for precipitation. For a more quantitative assessment, use the Shake-Flask Solubility Protocol detailed below.

  • Incorporate a Co-solvent: If working with aqueous buffers is necessary, introduce a water-miscible organic co-solvent such as DMSO, DMF, ethanol, or acetonitrile to your stock and final solutions to maintain solubility. Start with a low percentage (e.g., 1-5%) and increase as needed, being mindful of the tolerance of your experimental system (e.g., cell-based assays) to the organic solvent.

  • Re-evaluate Your Buffer Choice: If using phosphate buffers in HPLC, consider switching to buffers that are more soluble in organic solvents, such as those based on formic acid, acetic acid, or their ammonium salts.[5]

Q2: I'm seeing a new, unexpected peak in my HPLC chromatogram over time. What could this be?

A2: The appearance of a new peak in your HPLC analysis is a strong indicator of compound degradation. For 4-(7-Chlorophthalazin-1-yl)morpholine, the most probable cause is hydrolysis of the C-Cl bond or, more likely, nucleophilic substitution at the C1 position of the phthalazine ring.

  • Mechanism of Degradation: The phthalazine ring is an electron-deficient system. The chlorine atom at the 7-position is on the benzene ring portion and is relatively stable. However, the morpholine group is attached to the C1 position of the phthalazine nucleus, which is analogous to a vinyl chloride and is activated towards nucleophilic aromatic substitution (SNAr).[6] While the provided search results do not contain a direct synthesis of the title compound, the synthesis of similar phthalazine derivatives often involves the reaction of a 1-chlorophthalazine with an amine.[1] This indicates the lability of a substituent at this position.

    If your solution contains nucleophiles (e.g., water, buffer components like phosphate or acetate, or other additives), they can attack the C1 position, displacing the morpholine group. Water, acting as a nucleophile, would lead to the formation of 7-chloro-1(2H)-phthalazinone.

  • Environmental Factors: Elevated temperatures and exposure to light (especially UV) can accelerate this degradation process.[7][8]

Troubleshooting Workflow:

G start New Peak Observed in HPLC check_blanks Analyze Blanks (Solvent, Buffer) and Control Samples start->check_blanks is_contaminant Is the peak present in blanks? check_blanks->is_contaminant contaminant_source Identify source of contamination (solvent, glassware, etc.) is_contaminant->contaminant_source Yes is_degradation Is the peak absent in blanks but grows over time? is_contaminant->is_degradation No perform_forced_degradation Perform Forced Degradation Study (See Protocol 2) is_degradation->perform_forced_degradation Yes end Stable Solution Achieved is_degradation->end No (Investigate other causes) identify_degradant Identify degradant using LC-MS (e.g., check for mass of 7-chloro-1(2H)-phthalazinone) perform_forced_degradation->identify_degradant optimize_conditions Optimize Storage & Handling: - Adjust pH to acidic range - Use aprotic solvents - Store at 2-8°C, protected from light - Prepare fresh solutions identify_degradant->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for new HPLC peaks.

Q3: My compound potency seems to decrease after several freeze-thaw cycles of my DMSO stock solution. Is this expected?

A3: Yes, a decrease in potency after multiple freeze-thaw cycles is a known issue, though it may not be due to chemical degradation of the compound itself.

  • Water Absorption: DMSO is highly hygroscopic. Each time a frozen stock solution is thawed and opened at room temperature, atmospheric moisture can condense into the cold solution.[9] This repeated introduction of water can lead to several problems:

    • Concentration Errors: The dilution of your stock solution with water will lower its effective concentration, leading to apparent lower potency in your assays.

    • Precipitation: If the compound's solubility in a DMSO/water mixture is lower than in pure DMSO, it may precipitate out of solution upon thawing, further reducing the concentration of the active compound in the supernatant.

    • Hydrolysis: For compounds susceptible to hydrolysis, the absorbed water can promote chemical degradation over time, even when frozen.

Best Practices for Stock Solutions:

  • Aliquot Your Stock: Prepare single-use aliquots of your DMSO stock solution. This is the most effective way to avoid repeated freeze-thaw cycles of the main stock.

  • Proper Thawing Procedure: If you must reuse a stock solution, allow the vial to equilibrate completely to room temperature before opening the cap. This minimizes moisture condensation.

  • Inert Gas Overlay: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before capping and freezing to displace moist air.

  • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials.

Experimental Protocols

Protocol 1: Shake-Flask Method for Assessing Aqueous Solubility

This protocol provides a straightforward way to determine the kinetic solubility of 4-(7-Chlorophthalazin-1-yl)morpholine in various aqueous buffers.[10][11]

Materials:

  • 4-(7-Chlorophthalazin-1-yl)morpholine

  • DMSO (anhydrous)

  • Aqueous buffers of interest (e.g., pH 4.0, 5.5, 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or orbital shaker

  • Microcentrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh the compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 20 mM).[10]

  • Sample Preparation: In duplicate, add 490 µL of your chosen aqueous buffer to a 1.5 mL microcentrifuge tube. Add 10 µL of the 20 mM DMSO stock solution to each tube. This creates a 1:50 dilution with a final theoretical concentration of 400 µM and a final DMSO concentration of 2%.[10]

  • Equilibration: Place the tubes in a thermomixer or shaker and agitate at a consistent speed (e.g., 850 rpm) for at least 2 hours at a controlled temperature (e.g., 25°C).[10]

  • Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Analysis: Carefully remove an aliquot of the clear supernatant. Analyze this supernatant by a calibrated HPLC method to determine the concentration of the dissolved compound. The measured concentration is the kinetic solubility under those buffer conditions.

Data Interpretation:

pH of BufferVisual ObservationMeasured Concentration (µM)Solubility Assessment
4.0Clear Solution395High
5.5Slight Haze210Moderate
7.4Visible Precipitate45Low

Table 1: Example solubility data for 4-(7-Chlorophthalazin-1-yl)morpholine.

Protocol 2: Forced Degradation Study

This protocol outlines how to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating HPLC method, in line with ICH guidelines.[7][8] The goal is to achieve 5-20% degradation.

Materials:

  • 4-(7-Chlorophthalazin-1-yl)morpholine solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • HPLC system with PDA and/or MS detector

  • Photostability chamber (optional)

  • Oven

Procedure:

  • Prepare Samples: For each condition, mix your compound solution with the stress agent. Include a control sample with no stress agent.

    • Acid Hydrolysis: Mix 1 mL of compound solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of compound solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of compound solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the compound solution in an oven at 60°C.

    • Photolytic Stress: Expose a vial of the compound solution to light according to ICH Q1B guidelines.

  • Incubation: Incubate the samples. Start by checking at early time points (e.g., 2, 6, 24 hours). If no degradation is observed, the temperature can be increased (for hydrolysis and thermal stress) or the incubation time extended. For acid/base hydrolysis samples, neutralize them with an equivalent amount of base/acid before HPLC analysis.

  • HPLC Analysis: Analyze the control and stressed samples using an appropriate HPLC method. A method with a photodiode array (PDA) detector is highly recommended to assess peak purity. An LC-MS method is invaluable for identifying the mass of any degradation products.

Data Analysis:

  • Compare Chromatograms: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks.

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the main peak area is accounted for by the increase in the area of the degradation peaks.

  • Identify Degradants: Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products. For 4-(7-Chlorophthalazin-1-yl)morpholine, a likely hydrolysis product is 7-chloro-1(2H)-phthalazinone (MW: 180.59).

G cluster_0 Potential Degradation Pathways A 4-(7-Chlorophthalazin-1-yl)morpholine (MW: 249.70) B 7-chloro-1(2H)-phthalazinone (MW: 180.59) A->B Hydrolysis (H₂O/H⁺ or OH⁻) C Other Degradants A->C Oxidation (H₂O₂) or Photolysis (UV/Vis)

Caption: Potential degradation pathways of the compound.

Summary of Recommendations

ParameterRecommendationRationale
Storage (Solid) Store at 2-8°C, protected from light and moisture.Chlorinated heterocyclic compounds can be sensitive to heat and light, which can accelerate degradation.[12][13]
Storage (Solution) Prepare fresh solutions for each experiment. If storage is necessary, store as single-use aliquots at -20°C or below.Minimizes degradation from hydrolysis and avoids issues related to freeze-thaw cycles of DMSO stocks.[3][9]
Solvent/Buffer Use aprotic organic solvents (e.g., Acetonitrile, THF) or buffered aqueous solutions at a slightly acidic pH (e.g., pH 3.5-5.5) with a co-solvent.The compound is likely most stable in slightly acidic conditions, similar to related phthalazine derivatives. Aprotic solvents prevent nucleophilic attack.
Analysis Use a stability-indicating HPLC method, preferably with PDA or MS detection, to monitor purity.Essential for separating and identifying potential degradation products.[14]

By understanding the inherent chemical properties of 4-(7-Chlorophthalazin-1-yl)morpholine and implementing these troubleshooting and handling strategies, researchers can ensure the reliability and accuracy of their experimental results.

References

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC - NIH. (2021, December 11). Retrieved January 28, 2026, from [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). Retrieved January 28, 2026, from [Link]

  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (2015, January 1). Retrieved January 28, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (n.d.). Retrieved January 28, 2026, from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved January 28, 2026, from [Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Potential of Glucosinolates and Their Hydrolysis Products as Inhibitors of Cytokine Storms - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Eurochlor. (2016, May 23). Retrieved January 28, 2026, from [Link]

  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? : r/labrats - Reddit. (2023, April 10). Retrieved January 28, 2026, from [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). Retrieved January 28, 2026, from [Link]

  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. (n.d.). Retrieved January 28, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved January 28, 2026, from [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF - ResearchGate. (2025, August 5). Retrieved January 28, 2026, from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC - NIH. (2024, April 24). Retrieved January 28, 2026, from [Link]

  • forced degradation study -a new approach for stress testing of drug substances and drug products - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2025, November 11). Retrieved January 28, 2026, from [Link]

  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins - Agilent. (n.d.). Retrieved January 28, 2026, from [Link]

  • Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1) | LCGC International. (2020, October 1). Retrieved January 28, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (2025, August 9). Retrieved January 28, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 28, 2026, from [Link]

  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024, December 20). Retrieved January 28, 2026, from [Link]

  • Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates - MDPI. (2023, August 4). Retrieved January 28, 2026, from [Link]

  • Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. (2023, February 25). Retrieved January 28, 2026, from [Link]

  • What are the chances of precipitation in column while using buffers as mobile phase? (2012, February 24). Retrieved January 28, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved January 28, 2026, from [Link]

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  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - Arkivoc. (n.d.). Retrieved January 28, 2026, from [Link]

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  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION, STRESS DEGRADATION STUDIES FOR DACARBAZINE BY USING RP-HPLC - Neuroquantology. (n.d.). Retrieved January 28, 2026, from [Link]

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Technical Support Center: Addressing Resistance to 4-Aminoquinazoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminoquinazoline analogs. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the emergence of resistance to this important class of kinase inhibitors. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

I. Foundational Knowledge: Understanding 4-Aminoquinazoline Analogs and Resistance

4-aminoquinazoline analogs are a cornerstone of targeted cancer therapy, primarily functioning as potent and selective inhibitors of tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1] These small molecules typically compete with ATP at the kinase's catalytic site, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MAPK pathways.[2][3][4]

However, the clinical efficacy of these agents is often limited by the development of drug resistance, which can be either intrinsic (pre-existing) or acquired (developing during treatment).[5][6] Understanding the molecular underpinnings of this resistance is critical for developing next-generation inhibitors and combination therapies. This guide will walk you through the common challenges and experimental strategies to dissect these resistance mechanisms.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when investigating resistance to 4-aminoquinazoline analogs.

Q1: My 4-aminoquinazoline analog shows a loss of efficacy in my cell line over time. What are the most likely causes?

A progressive loss of efficacy is a classic sign of acquired resistance. The most common mechanisms can be broadly categorized as:

  • On-Target Modifications: The kinase target itself has changed. The most prevalent example is the emergence of secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, which can increase the enzyme's affinity for ATP, making competitive inhibitors less effective.[7][8]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. A frequently observed mechanism is the amplification of the MET receptor tyrosine kinase, which can then drive downstream signaling independently of EGFR.[7][9][10][11]

  • Downstream Pathway Alterations: Mutations or alterations in components downstream of the target kinase, such as KRAS or PIK3CA, can lead to constitutive pathway activation, rendering the upstream inhibition of EGFR ineffective.[8][12]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[8][13]

  • Phenotypic Transformation: In some cases, cancer cells can undergo a change in their fundamental biology, such as an epithelial-to-mesenchymal transition (EMT) or transformation to a different histology (e.g., small cell lung cancer), which renders them less dependent on the original signaling pathway.[8][14]

Q2: How can I generate a drug-resistant cell line in my lab to study these mechanisms?

Developing a drug-resistant cell line is a crucial first step. The most common method involves continuous exposure of a sensitive parental cell line to escalating concentrations of the 4-aminoquinazoline analog.[5]

Causality in Protocol Design: The goal is to mimic the selective pressure a tumor experiences during therapy. Starting with a low dose (around the IC25-IC50) allows a sub-population of cells with pre-existing or newly acquired resistance mechanisms to survive and proliferate. Gradually increasing the drug concentration over several months selects for clones with increasingly robust resistance.[5]

A detailed protocol for generating resistant cell lines is provided in Section IV.

Q3: What is the first experiment I should perform to characterize my newly generated resistant cell line?

The foundational experiment is to confirm the degree of resistance. This is achieved by performing a dose-response assay (e.g., MTS, CellTiter-Glo®) to compare the IC50 (half-maximal inhibitory concentration) of your resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the dose-response curve for the resistant line provides a quantitative measure of resistance.

Table 1: Example IC50 Data for a Parental and Resistant Cell Line

Cell Line4-Aminoquinazoline Analog IC50 (nM)Fold Resistance (Resistant IC50 / Parental IC50)
Parental PC-910-
PC-9-Resistant1000100

This validation step is critical before proceeding to more complex and expensive mechanistic studies.

III. Troubleshooting Guide: From Phenotype to Mechanism

This section is structured to guide you from an observed experimental problem to a potential underlying mechanism and the experiments to test your hypothesis.

Problem 1: My resistant cells show high levels of target kinase phosphorylation (e.g., p-EGFR) even in the presence of the inhibitor.

This scenario strongly suggests an on-target resistance mechanism , where the inhibitor is no longer able to effectively bind to and inhibit the kinase.

Hypothesis: A secondary mutation in the kinase domain is preventing inhibitor binding.

Experimental Workflow:

  • Sequence the Kinase Domain: The most direct way to test this is to sequence the kinase domain of your target (e.g., exons 18-21 of EGFR) in both the parental and resistant cell lines.[15]

    • Methodology: Extract genomic DNA from both cell lines. Perform PCR to amplify the relevant exons. Clean up the PCR product and send for Sanger sequencing. Compare the sequences to identify any acquired mutations in the resistant line.[16]

    • Self-Validation: Always sequence the parental line as a control to ensure the mutation is not pre-existing. The presence of a known resistance mutation (like T790M in EGFR) provides a high degree of confidence in the result.[7]

  • Biochemical Kinase Assay: To functionally validate the impact of the mutation, you can perform an in vitro kinase assay.

    • Methodology: Use recombinant wild-type and mutant kinase proteins. Measure their activity (phosphorylation of a substrate) in the presence of varying concentrations of your inhibitor.[17][18]

    • Expected Outcome: The mutant kinase will likely show a significantly higher IC50 value compared to the wild-type kinase, confirming that the mutation confers resistance at the biochemical level.

Visualizing the Problem: On-Target Resistance

cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Inhibitor Inhibitor EGFR_WT EGFR (Wild-Type) Inhibitor->EGFR_WT Binds & Inhibits P_S Phosphorylation EGFR_WT->P_S ATP_S ATP ATP_S->EGFR_WT Blocked Proliferation_S Proliferation P_S->Proliferation_S Inhibitor_R Inhibitor_R EGFR_Mut EGFR (T790M Mutant) Inhibitor_R->EGFR_Mut Binding Impaired P_R Phosphorylation EGFR_Mut->P_R ATP_R ATP ATP_R->EGFR_Mut Outcompetes Inhibitor Proliferation_R Proliferation P_R->Proliferation_R

Caption: On-target resistance via EGFR T790M mutation.

Problem 2: My target kinase (e.g., EGFR) is effectively inhibited, but downstream signaling pathways (e.g., AKT, ERK) remain active.

This classic observation points towards a bypass mechanism , where the cell has found an alternative way to activate the critical downstream survival pathways.

Hypothesis: Amplification and activation of a bypass receptor tyrosine kinase, such as MET.

Experimental Workflow:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This is an excellent screening tool to get a broad overview of which alternative RTKs might be activated in your resistant cells.

    • Methodology: Lyse parental and resistant cells and apply the lysates to a membrane spotted with antibodies against various phosphorylated RTKs.

    • Expected Outcome: You may see a strong signal for a specific RTK (e.g., phospho-MET) in the resistant cells that is absent or weak in the parental cells.

  • Confirm MET Amplification and Activation:

    • Western Blot: Probe for total MET, phospho-MET, total EGFR, phospho-EGFR, total AKT, phospho-AKT, total ERK, and phospho-ERK in both cell lines, with and without your inhibitor. This will confirm if MET is overexpressed and activated, and if its activation correlates with downstream signaling in the presence of EGFR inhibition.

    • Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To confirm gene amplification, use FISH to visualize the number of MET gene copies per cell or qPCR to quantify MET DNA levels relative to a control gene.[10] An increased copy number in resistant cells is indicative of amplification.

  • Functional Validation with a MET Inhibitor:

    • Methodology: Treat the resistant cells with your 4-aminoquinazoline analog alone, a MET inhibitor alone, and the combination of both. Measure cell viability.

    • Self-Validation/Causality: If MET amplification is the resistance mechanism, the resistant cells should be sensitive to the MET inhibitor. Furthermore, the combination of the EGFR and MET inhibitors should synergistically kill the resistant cells, restoring sensitivity. This functional experiment directly links the bypass pathway to the resistant phenotype.[9]

Visualizing the Problem: Bypass Signaling

EGFR_Inhibitor EGFR_Inhibitor EGFR EGFR EGFR_Inhibitor->EGFR Inhibited PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK MET MET (Amplified) MET->PI3K_AKT Bypass Activation MET->RAS_MAPK Bypass Activation Proliferation Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Resistance via MET amplification bypass pathway.

IV. Detailed Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a standard method for generating an acquired resistance cell line model.

Materials:

  • Sensitive parental cancer cell line (e.g., PC-9 for an EGFR inhibitor)

  • Complete growth medium

  • 4-aminoquinazoline analog of interest, dissolved in DMSO

  • DMSO (vehicle control)

  • Cell culture flasks, plates, and standard equipment

Procedure:

  • Determine Parental IC50: First, accurately determine the IC50 of your compound on the parental cell line using a 72-hour viability assay (e.g., CellTiter-Glo®).

  • Initiate Treatment: Seed the parental cells in two separate flasks. In one, add the 4-aminoquinazoline analog at a concentration equal to the IC25-IC50. In the other, add an equivalent volume of DMSO to serve as a vehicle control throughout the entire process.

  • Culture and Monitor: Culture the cells under standard conditions. The drug-treated population will likely experience significant cell death initially. Replace the medium with fresh, drug-containing medium every 3-4 days.

  • Dose Escalation: Once the drug-treated cells recover and begin to proliferate at a steady rate (this may take several weeks to months), it is time to increase the drug concentration. Double the concentration of the inhibitor.

  • Repeat Dose Escalation: Repeat step 4, allowing the cells to adapt and recover at each new concentration. This process of gradual dose escalation can take 6-12 months.[5]

  • Establish a Stable Resistant Line: Once the cells are proliferating robustly in a high concentration of the drug (e.g., 10-20 times the parental IC50), they can be considered a stable resistant line.

  • Characterization and Banking: At this point, perform a full dose-response curve to quantify the new IC50 and calculate the fold resistance. Expand the resistant line and the parallel-cultured vehicle control line and create frozen stocks for future experiments.

Causality and Self-Validation: Maintaining a parallel vehicle-treated culture is crucial.[19] This control line accounts for any changes that may occur due to prolonged time in culture, ensuring that the resistance phenotype you observe is a direct result of drug pressure.

Protocol 2: PCR and Sanger Sequencing for Mutation Detection

This protocol outlines the steps to identify point mutations in a target kinase gene.

Materials:

  • Genomic DNA (gDNA) extraction kit

  • gDNA from parental and resistant cells

  • PCR primers flanking the target region (e.g., EGFR exon 19)

  • Taq polymerase and PCR reaction mix

  • Thermocycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • gDNA Extraction: Extract high-quality gDNA from both parental and resistant cell pellets according to the kit manufacturer's instructions. Quantify the DNA and assess its purity.

  • PCR Amplification:

    • Set up a PCR reaction for each gDNA sample. A typical reaction includes: 100 ng gDNA, forward and reverse primers (10 µM each), dNTPs, PCR buffer, Taq polymerase, and nuclease-free water.

    • Run the PCR program on a thermocycler with an optimized annealing temperature for your primers.

  • Verify Amplification: Run a small amount of the PCR product on an agarose gel to confirm that you have a single band of the expected size.

  • Purify PCR Product: Use a spin-column-based kit to purify the remaining PCR product, removing primers, dNTPs, and polymerase. Elute the purified DNA in water or the provided elution buffer.

  • Sequencing: Send the purified PCR product and the corresponding forward and/or reverse primer to a sequencing facility.

  • Analyze Results: You will receive a chromatogram file. Use sequence analysis software (e.g., SnapGene, FinchTV) to view the chromatogram and the called bases. Align the resistant cell sequence with the parental cell sequence and a reference sequence (from NCBI) to identify any mutations.

Trustworthiness: The clarity of the chromatogram peak is a key indicator of data quality. A clean, single peak at a specific position in the parental line that becomes a double peak or a completely shifted single peak in the resistant line is strong evidence of an acquired mutation.

V. References

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  • Romano, V., & Gwe-Ya, K. (2026, January 23). Antimicrobial resistance surveillance: lessons learnt from large databases of antimicrobial resistance genes. British Journal of Ophthalmology. Retrieved from [Link]

  • Rudin, C. M., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), e53472.

  • Al-Suhaimi, E. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(4), 853.

  • Khabnadideh, S., & Sadeghian, S. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline derivatives.... ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2012). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini reviews in medicinal chemistry, 12(1), 65-79.

  • Wang, S., et al. (2019). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Cancer Communications, 39(1), 2.

  • Daub, H., Specht, K., & Ullrich, A. (2004). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Japanese Journal of Clinical Oncology, 34(11), 71-76.

  • Recondo, G., et al. (2020). The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. Cancers, 12(6), 1529.

  • Wicha, S. G., et al. (2024). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. Pharmaceutics, 16(8), 1083.

  • Wang, Z., et al. (2022). A review for cell-based screening methods in drug discovery. Biomedical Chromatography, 36(1), e5248.

  • Tyson, G. H., & Zadoks, R. N. (2018). Molecular Methods for Detection of Antimicrobial Resistance. Veterinary Clinics: Food Animal Practice, 34(3), 425-436.

  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Nature Reviews Clinical Oncology, 16(10), 633-647.

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 120.

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells, 205-220.

  • Lee, D. W., & Choi, Y. S. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Life Science, 25(2), 247-253.

  • Creative Biolabs. (n.d.). Overview of EGFR tyrosine kinase inhibitor resistance pathways. Retrieved from [Link]

  • Lee, J., et al. (2022). Evaluation of MET alteration in EGFR-mutant non-small cell lung cancer patients treated with EGFR tyrosine kinase inhibitor from paired biopsy: A retrospective cohort study. Precision and Future Medicine, 6(4), 268-278.

  • Lin, Y., Wang, X., & Jin, H. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. OncoTargets and therapy, 7, 1925–1936.

  • CD Genomics. (n.d.). Methods and Applications of Antimicrobial Resistance Gene Detection. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • KCAS Bio. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Hrustanovic, G., et al. (2019). Clonal MET Amplification as a Determinant of Tyrosine Kinase Inhibitor Resistance in Epidermal Growth Factor Receptor–Mutant Non–Small-Cell Lung Cancer. Journal of Clinical Oncology, 37(3), 209-218.

  • Singh, P., et al. (2024). Molecular Detection of Gene Mutation Related to Drug Resistance in Mycobacterium leprae. Cureus, 16(6), e62908.

  • Li, J., et al. (2022). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Biomedicine & Pharmacotherapy, 153, 113501.

  • OncLive. (2016, January 26). NSCLC: EGFR Inhibition and Resistance Mechanisms [Video]. YouTube. [Link]

  • Romero, A. H., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC advances, 11(21), 12698-12718.

  • Lee, Y., et al. (2018). Abstract 1816: Mechanism of resistance to single treatment with MET inhibitor in EGFR-mutant lung cancer cell secondarily acquiring c-MET amplification. Cancer Research, 78(13_Supplement), 1816.

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Sources

Optimizing dosage for in vitro studies with 4-(7-Chlorophthalazin-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 27, 2026

Introduction: A Strategic Framework for a Novel Phthalazine Compound

Welcome to the technical guide for 4-(7-Chlorophthalazin-1-yl)morpholine, an investigational heterocyclic compound. This molecule incorporates a phthalazine core, a structure found in compounds targeting pathways like VEGFR-2 and TGFβ, and a morpholine ring, a privileged pharmacophore known to enhance drug-like properties such as solubility and metabolic stability.[1][2][3][4] As a novel agent, its precise mechanism of action is a subject of ongoing research.

This guide is structured to empower you, the researcher, with the foundational principles and practical workflows required to systematically determine and optimize its dosage for your specific in vitro models. We will move beyond rote steps to explain the causality behind our recommended protocols, ensuring your experimental design is robust, reproducible, and self-validating.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Knowledge

This section addresses the preliminary questions that form the bedrock of a successful experimental plan.

Q1: What is 4-(7-Chlorophthalazin-1-yl)morpholine and what are its potential mechanisms of action?

4-(7-Chlorophthalazin-1-yl)morpholine (CAS 951885-55-5) is a synthetic organic molecule.[5][6] While specific targets for this exact compound are not yet fully characterized in published literature, its structural motifs provide clues. The phthalazine moiety is present in various kinase inhibitors, including some that target the Transforming Growth Factor-beta (TGFβ) pathway and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical in cancer cell signaling.[2][3] The morpholine ring is a widely used functional group in medicinal chemistry that can improve a compound's pharmacokinetic properties and often interacts with target proteins, such as kinases.[1][4] Therefore, it is plausible that this compound may exhibit inhibitory activity against protein kinases or related signaling pathways. Your initial experiments should aim to confirm its activity and characterize its dose-dependent effects.

Q2: How should I prepare and store a stock solution of this compound?

Proper preparation and storage of your stock solution are critical for experimental consistency.[7][8]

  • Solvent Selection: 4-(7-Chlorophthalazin-1-yl)morpholine is a small organic molecule. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).[7][8] It is considered a "universal" solvent for such compounds in initial studies.[7]

  • Solubility Check: Before preparing a large volume, test the solubility in a small aliquot. If you observe precipitation, gentle warming (to 37°C) or vortexing may help. If solubility issues persist, consider alternative organic solvents, but always validate their compatibility with your cell model.

  • Final Solvent Concentration: A crucial, and often overlooked, factor is the final concentration of the solvent in your cell culture medium. The final DMSO concentration should ideally be ≤0.1% to avoid solvent-induced artifacts or cytotoxicity.[8] You MUST include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound dose.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7][8] Protect from light.

Q3: What is a dose-response curve and why is it the cornerstone of my study?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug and the magnitude of the resulting biological effect.[9][10] In in vitro studies, this involves plotting drug concentration (typically on a logarithmic x-axis) against a measured response (e.g., percent cell viability, enzyme inhibition, or reporter gene activity on the y-axis).[9][10]

This curve is essential because it allows you to determine key pharmacological parameters:

  • Potency (IC50/EC50): The concentration at which the drug elicits a 50% response.

  • Efficacy (Emax): The maximum possible effect of the drug.

  • Therapeutic Window: The range of concentrations that are effective without being toxic.

Without a dose-response curve, a single-dose experiment could be misleading. An observed lack of effect might be due to a sub-optimal dose, while an observed effect could be due to off-target toxicity at an excessively high dose.[11]

Q4: What is the difference between IC50 and EC50?

These terms describe the potency of a compound but are used in different contexts.

  • IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor that is required to reduce a biological response by 50%.[12] It is the go-to metric for studies evaluating the effectiveness of anti-cancer drugs or enzyme inhibitors.[12]

  • EC50 (Half Maximal Effective Concentration): This is the concentration of an agonist that provokes a response halfway between the baseline and the maximum possible effect.[13]

For 4-(7-Chlorophthalazin-1-yl)morpholine, if you are measuring its ability to inhibit cell growth or a specific enzymatic activity, you will be calculating an IC50 value.

Q5: What critical parameters must I optimize for my specific cell model?

The reliability of your results depends heavily on factors specific to your experimental system.[7][8]

  • Cell Seeding Density: The number of cells you plate per well is critical. If density is too low, cells may not grow well. If it's too high, they may become confluent and enter growth arrest, which can make them less sensitive to anti-proliferative drugs.[14] You must optimize seeding density so that the vehicle-treated control cells are in the exponential growth phase at the end of the experiment.

  • Exposure Duration: The length of time cells are exposed to the compound should be relevant to the biological process being studied. For cell viability assays, a 48-72 hour incubation is common, allowing for at least one to two cell doublings. For studying rapid signaling events (e.g., kinase phosphorylation), much shorter time points (minutes to hours) are necessary.

  • Assay Choice: Select an assay that measures the desired endpoint. For cell viability, common choices include MTT, MTS, or Real-Time Glo assays. For mechanism-specific effects, you might use Western blotting, qPCR, or a reporter assay.

Part 2: Experimental Protocols & Core Workflows

This section provides detailed, step-by-step methodologies for the key experiments required to determine the optimal dosage of 4-(7-Chlorophthalazin-1-yl)morpholine.

Workflow 1: Comprehensive Dosage Optimization Strategy

The following diagram outlines the logical flow for moving from initial range-finding to a refined understanding of your compound's effective concentration.

Dosage_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_range_finding Phase 2: Initial Range-Finding cluster_refinement Phase 3: Refined Analysis cluster_validation Phase 4: Validation A Prepare 10 mM Stock in 100% DMSO C Perform Broad Dose-Response (e.g., 1 nM to 100 µM) A->C B Optimize Cell Seeding Density B->C D Determine Preliminary IC50 and Assess Cytotoxicity C->D Analyze Data E Perform Narrow Dose-Response (10-12 points around IC50) D->E Refine Concentration Range F Confirm IC50 & Assess Mechanism-Specific Endpoints E->F Analyze Data G Validate in Secondary Cell Lines / Assays F->G Select Optimal Doses (e.g., IC25, IC50, IC75)

Caption: A four-phase workflow for systematic dosage optimization.

Protocol 1: Determining the IC50 with a Dose-Response Assay (96-well plate format)

This protocol uses a colorimetric viability assay (like MTT or MTS) as the readout.

Materials:

  • Target cells in culture

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • 4-(7-Chlorophthalazin-1-yl)morpholine (Compound)

  • DMSO (Vehicle)

  • Phosphate-Buffered Saline (PBS)

  • MTS/MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count your cells. Calculate the cell suspension volume needed to seed cells at your pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the first column (A1-H1) with medium only for a "no cell" blank control.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Preparation (Serial Dilution):

    • Prepare a 2X working solution of your highest desired concentration. For a broad screen, a top final concentration of 50 µM is a good start. Therefore, prepare a 100 µM (2X) solution in complete medium from your 10 mM DMSO stock. Crucially, ensure the DMSO concentration is consistent across all dilutions.

    • In a separate dilution plate (or deep-well plate), perform a 1:3 serial dilution series in complete medium to generate a range of 2X concentrations (e.g., 100 µM, 33.3 µM, 11.1 µM, etc.).

    • Prepare a 2X vehicle control containing only the equivalent concentration of DMSO.

  • Cell Treatment:

    • Carefully remove the medium from the cells (or add drug directly if volume allows).

    • Add 100 µL of the 2X compound dilutions to the appropriate wells. Add 100 µL of the 2X vehicle control to the "vehicle control" wells. This brings the final volume to 200 µL and dilutes your compound to the final 1X concentration.

    • Incubate for the desired exposure time (e.g., 72 hours).

  • Viability Assessment (MTS Assay):

    • Add 20 µL of MTS reagent to each well (including "no cell" blanks).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Blank Subtraction: Subtract the average absorbance of the "no cell" wells from all other wells.

    • Normalization: Normalize your data by setting the average absorbance of the vehicle-treated wells as 100% viability. Calculate the percent viability for each compound concentration: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Curve Fitting: Plot percent viability versus the log of the compound concentration. Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to calculate the IC50 value.[9][15]

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems.

Q: My dose-response curve is flat or shows no effect, even at high concentrations. What should I do?

A: This indicates a lack of response within the tested range. Several factors could be at play.

  • Concentration Range Too Low: Your compound may be less potent than anticipated. The first step is to perform a new dose-response curve extending to a higher concentration (e.g., up to 100-200 µM), being mindful of solubility limits.

  • Compound Inactivity/Degradation: Verify the integrity of your compound. Was the stock solution stored correctly? Has it undergone multiple freeze-thaw cycles?[7][8] Consider using a fresh aliquot or newly prepared stock.

  • Incorrect Biological Model: The chosen cell line may lack the specific target of your compound or express resistance mechanisms. Consider testing a different, potentially more sensitive, cell line if one is known.

  • Insufficient Exposure Time: The effect may take longer to manifest. Try a longer incubation period (e.g., 96 hours), ensuring control cells do not become over-confluent.

Troubleshooting Decision Tree: No Dose Response

Troubleshooting_DRC Start Problem: Flat Dose-Response Curve Q1 Is the highest concentration < 100 µM? Start->Q1 A1_Yes Increase concentration range (e.g., up to 200 µM). Re-run experiment. Q1->A1_Yes Yes Q2 Is the compound stock old or repeatedly thawed? Q1->Q2 No A1_Yes->Q2 A2_Yes Prepare fresh stock solution from powder. Re-run experiment. Q2->A2_Yes Yes Q3 Is this the only cell line tested? Q2->Q3 No A2_Yes->Q3 A3_Yes Test a secondary, potentially more sensitive, cell line. Q3->A3_Yes Yes End Consult literature for alternative mechanisms or targets. Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting a flat dose-response curve.

Q: I'm seeing high variability between my technical replicates. What are the common causes?

A: High variability undermines the reliability of your IC50 calculation.

  • Inconsistent Cell Seeding: The most common culprit. Ensure your cell suspension is homogenous (no clumps) before and during plating. Use a multi-channel pipette carefully and consider plating in a checkerboard pattern to mitigate "edge effects."

  • Pipetting Errors: Small volume errors during serial dilution or treatment can lead to large concentration inaccuracies. Calibrate your pipettes regularly.

  • Compound Precipitation: Visually inspect your wells under a microscope after treatment. If you see crystals, your compound is precipitating out of the medium. See the next question for solutions.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, altering cell growth and compound concentration. Avoid using the outermost wells for data collection; instead, fill them with sterile PBS or medium.

Q: My compound appears to be precipitating in the culture medium. How can I solve this?

A: Precipitation means the effective concentration is unknown and likely much lower than intended.

  • Reduce Final DMSO Concentration: While the compound stock is in DMSO, the final medium is aqueous. A high final DMSO concentration can sometimes help solubility, but it can also be toxic. Ensure it's below 0.5%.

  • Use Pluronic F-68: This non-ionic surfactant can be added to the culture medium (at a low concentration like 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.

  • Reduce the Top Concentration: Your highest dose may simply be above the compound's solubility limit in aqueous media. Lower the top end of your concentration range.

Q: At high concentrations, I see massive cell death. How do I know if this is a specific pharmacological effect or general cytotoxicity?

A: Distinguishing between targeted and non-specific effects is key.

  • Assess the Shape of the Curve: A specific inhibitor usually produces a steep, sigmoidal curve. A very sharp drop-off at high concentrations might suggest a "cliff" of insolubility or non-specific toxicity.

  • Use a Counter-Screen: Test the compound in a cell line known to lack the suspected target. If it still causes cell death at similar concentrations, the effect is likely off-target or generally cytotoxic.

  • Mechanism-Based Assays: The ultimate confirmation is to measure a downstream marker of your hypothesized target. For example, if you suspect it inhibits a kinase, use Western blotting to see if the phosphorylation of its substrate is reduced at concentrations that correlate with the loss of cell viability.

Data Summary & Recommended Parameters

The following table provides a starting point for your experimental design. These parameters must be optimized for your specific cell line and experimental goals.

ParameterRecommended Starting PointKey Considerations
Primary Stock Conc. 10-50 mM in 100% DMSOEnsure complete dissolution. Store at -80°C in single-use aliquots.[7][8]
Broad Dose Range 1 nM to 100 µM (logarithmic series)A wide range is crucial for initial discovery to capture the full curve.[8]
Narrow Dose Range 10-12 points centered around the estimated IC50Use a tighter range (e.g., 1:2 dilutions) to accurately define the IC50.[14]
Final DMSO Conc. ≤ 0.1% (v/v)Higher concentrations can be toxic. Always include a vehicle control.[16]
Cell Seeding Density Cell line-dependentOptimize to ensure cells are in log-phase growth at the end of the assay.[7][14]
Exposure Duration 48 - 72 hours (for viability)Should be long enough for an anti-proliferative effect to manifest.
Replicates Minimum of 3 technical replicatesBiological replicates (separate experiments) are required for statistical power.

Hypothetical Signaling Pathway

Given that some phthalazine derivatives inhibit the TGFβ pathway, the diagram below illustrates a simplified version of this pathway. This is a hypothetical model to guide mechanistic studies for 4-(7-Chlorophthalazin-1-yl)morpholine. Your experiments would need to validate if the compound indeed acts on any of these components.

TGFB_Pathway TGFB TGFβ Ligand Receptor TGFβ Receptor I/II (Ser/Thr Kinase) TGFB->Receptor Binds SMAD SMAD2/3 Receptor->SMAD Phosphorylates Compound 4-(7-Chlorophthalazin- 1-yl)morpholine (Hypothetical Target) Compound->Receptor Inhibits? Complex SMAD2/3/4 Complex SMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Response Gene Transcription (e.g., EMT, Apoptosis) Nucleus->Response Regulates

Caption: Hypothetical inhibition of the TGFβ signaling pathway.

References

  • Dittfeld, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. [Link]

  • Dittfeld, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]

  • Asati, V., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

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  • Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8211-8224. [Link]

  • Goldoni, M., & Tagliaferri, S. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology, 758, 415-434. [Link]

  • Kaur, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Dittfeld, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed. [Link]

  • National Institutes of Health. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. NIH. [Link]

  • Varghese, S., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. NIH. [Link]

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  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

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  • ResearchGate. (n.d.). In vitro concentration-response curve and in vivo dose-response curves... ResearchGate. [Link]

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  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

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Validation & Comparative

A Comparative Guide to Morpholine and Piperidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The intricate dance between a small molecule and the ATP-binding pocket of a kinase is a tale of molecular recognition, where every atom counts. Among the vast arsenal of chemical scaffolds employed by medicinal chemists, heterocyclic rings are paramount. This guide provides an in-depth comparison of two such ubiquitous six-membered heterocycles: morpholine and piperidine . We will dissect their respective contributions to kinase inhibitor efficacy, exploring their structural nuances, impact on pharmacology, and providing practical experimental context for their evaluation.

The Tale of Two Rings: Fundamental Properties

At first glance, morpholine and piperidine are structurally similar saturated heterocycles. However, the substitution of a methylene group (-CH2-) in piperidine with an oxygen atom in morpholine fundamentally alters their physicochemical properties, dictating how they interact with their biological targets and behave within a physiological environment.[1][2]

FeatureMorpholinePiperidineRationale & Significance
Hydrogen Bonding Primarily an H-bond acceptor (via oxygen and nitrogen).Primarily an H-bond donor/acceptor (via nitrogen).The ether oxygen in morpholine is a key H-bond acceptor, often interacting with the kinase hinge region.[3][4] Piperidine's single heteroatom offers more limited, yet crucial, H-bonding capacity.
Basicity (pKa) ~8.4~11.1Piperidine is significantly more basic. This can enhance aqueous solubility via salt formation but may also lead to higher clearance and potential off-target effects (e.g., hERG). Morpholine's lower basicity often imparts more favorable drug-like properties.[5]
Solubility Generally imparts good aqueous solubility.Solubility is variable and highly dependent on substitution. The basic nitrogen allows for salt formation to improve solubility.[6]The polar ether group in morpholine often enhances solubility, a critical factor for bioavailability.[4]
Conformation Predominantly a stable chair conformation.Exists in a flexible equilibrium of chair conformations.Morpholine's conformational stability can pre-organize the molecule for optimal binding, reducing the entropic penalty. Piperidine's flexibility allows it to adapt to various binding pockets but can come at an entropic cost.
Metabolic Stability Generally stable, but can be susceptible to N-dealkylation or oxidation alpha to the oxygen.Susceptible to N-dealkylation and oxidation at carbons alpha to the nitrogen.Both scaffolds can be sites of metabolism. Strategic substitution is key to mitigating these liabilities.[5]

Morpholine Derivatives: The Hinge-Binding Specialist

The morpholine moiety has become a hallmark of numerous successful kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway.[7][8] Its value stems primarily from the ether oxygen's ability to act as a potent hydrogen bond acceptor.

Mechanism of Action Spotlight: PI3K Inhibition

In many ATP-competitive inhibitors, forming one or more hydrogen bonds with the "hinge" region of the kinase is essential for potent binding. The pan-PI3K inhibitor ZSTK474 provides a classic example. X-ray crystallography has revealed that the oxygen atom of one of its morpholine groups forms a critical hydrogen bond with the backbone amide of Valine 828 in the hinge region of PI3Kδ.[3][9] This interaction anchors the inhibitor in the active site, enabling other parts of the molecule to make further favorable contacts.

The ability of morpholine to improve potency and modulate pharmacokinetic properties has propelled its use by medicinal chemists.[5] Its inclusion can also increase the polarity and aqueous solubility of a compound, which are desirable drug-like properties.[10]

G hinge Hinge Region (e.g., Val828) affinity_pocket Affinity Pocket ribose_pocket Ribose Pocket inhibitor Morpholine-Containing Inhibitor (e.g., ZSTK474) morpholine_o Morpholine Oxygen core Core Scaffold morpholine_o->hinge  H-Bond core->affinity_pocket  Hydrophobic/  Other Interactions

Caption: Interaction of a morpholine-containing inhibitor with a kinase active site.

Piperidine Derivatives: The Versatile Modulator

Piperidine is one of the most prevalent N-heterocycles in approved drugs and serves as a versatile building block in kinase inhibitor design.[1][11] Unlike morpholine's often specific role as an H-bond acceptor, piperidine is more of a chameleon, used to modulate a wide array of properties.

Structure-Activity Relationship (SAR) Insights: BTK Inhibitors

In the development of Bruton's Tyrosine Kinase (BTK) inhibitors, the piperidine scaffold is a frequent feature.[12] It often serves as a non-planar, rigid linker connecting different pharmacophoric elements, orienting them correctly for binding. Furthermore, the nitrogen atom can be a key interaction point or a handle for introducing substituents that can:

  • Enhance Solubility and Bioavailability: By attaching polar groups or using the basic nitrogen to form salts.

  • Improve Selectivity: Substituents on the piperidine ring can create steric hindrance that prevents binding to off-target kinases with smaller active sites.[6]

  • Tune Physicochemical Properties: The introduction of chiral centers on the piperidine ring can profoundly impact biological activity and pharmacokinetic profiles.[6]

For example, in the design of some reversible BTK inhibitors, a piperidine linker is used to connect a pyrazolo-pyrimidine scaffold to a cyanoacrylamide "warhead" that interacts with the target cysteine residue.[13] The conformation and substitution of this piperidine ring are critical for achieving high potency and selectivity.

G start Design & Synthesize Piperidine Analogs biochem Biochemical Assay (e.g., Kinase-Glo®) Determine IC50 start->biochem Primary Screen cell Cellular Assay (e.g., CellTiter-Glo®) Determine EC50 biochem->cell Confirm Potency selectivity Kinase Selectivity Profiling cell->selectivity Assess Specificity pk Pharmacokinetic (PK) Studies cell->pk Assess Drug-likeness lead Lead Candidate selectivity->lead pk->lead

Caption: A typical workflow for evaluating novel kinase inhibitors.

Head-to-Head: Context is King

It is crucial to understand that neither scaffold is universally "better." The choice is highly dependent on the specific kinase target, the overall molecular scaffold, and the desired properties of the final compound.

A study on novel 2-(benzimidazol-2-yl)quinoxalines provides a compelling example. In this specific series, replacing an N-substituted piperazine fragment with either a piperidine or a morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity.[14][15] This underscores a critical principle in medicinal chemistry: a privileged scaffold in one context can be detrimental in another. The efficacy of the heterocyclic ring is inextricably linked to the molecular framework it is part of.

Experimental Protocols for Efficacy Comparison

To rigorously compare derivatives, a tiered approach of biochemical and cellular assays is essential.

Biochemical Potency: Kinase-Glo® Luminescent Kinase Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity and thus, weaker inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.

Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase/enzyme solution, and substrate solution. Serially dilute morpholine and piperidine derivatives in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of the kinase/substrate mix, and initiate the reaction by adding 5 µL of an ATP solution (final concentration near the Km for ATP). Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, depending on the kinase's turnover rate.

  • Signal Detection: Add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to calculate the IC50 value for each compound.

Cellular Activity: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Objective: To determine the half-maximal effective concentration (EC50) of the compounds in a relevant cancer cell line.

Methodology:

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the morpholine and piperidine derivatives (typically in duplicate or triplicate). Include a vehicle-only control.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis & Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Conclusion

The choice between morpholine and piperidine derivatives in kinase inhibitor design is not a matter of inherent superiority but of strategic selection.

  • Morpholine is an outstanding choice when a stable, weakly basic H-bond acceptor is needed to engage the kinase hinge region, a common strategy for PI3K and other related kinases. Its favorable physicochemical properties often translate to better drug-like profiles.

  • Piperidine offers unparalleled versatility as a rigid, tunable scaffold. It provides a three-dimensional framework that can be decorated with substituents to optimize potency, selectivity, and pharmacokinetic parameters, making it a mainstay in diverse inhibitor classes like BTK inhibitors.

Ultimately, the most effective approach involves synthesizing and testing matched pairs of compounds where the only difference is the morpholine or piperidine ring. The empirical data from robust biochemical and cellular assays, as outlined above, will always be the final arbiter in determining which scaffold is the most efficacious for a given kinase target and chemical series.

References

  • Mamedova, Y. G., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32364–32381. [Link]

  • Geronikaki, A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3023. [Link]

  • Kwegyir-Afful, A. K., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 24(16), 2991. [Link]

  • Mamedova, Y. G., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Institutes of Health. [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(5), 417–426. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 79-88. [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]

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  • Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. [Link]

  • Dal-Pra, S., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(11), 3125. [Link]

  • Lin, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(19), 6197. [Link]

  • Pop, O. L., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11953. [Link]

  • Shaik, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a392-a408. [Link]

  • El-Damasy, D. A., et al. (2023). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. ResearchGate. [Link]

  • S. M., V., et al. (2021). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research. [Link]

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A Comparative Guide to the Synthesis of 4-(7-Chlorophthalazin-1-yl)morpholine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the efficient and scalable synthesis of novel heterocyclic compounds is paramount. Among these, phthalazine derivatives have garnered significant attention due to their diverse pharmacological activities. This guide provides an in-depth comparison of the primary synthetic routes to 4-(7-Chlorophthalazin-1-yl)morpholine, a key intermediate in the development of various therapeutic agents. We will delve into the mechanistic underpinnings, procedural details, and comparative efficiencies of the most viable synthetic strategies, supported by experimental data from the literature.

Introduction to 4-(7-Chlorophthalazin-1-yl)morpholine

The 4-(7-Chlorophthalazin-1-yl)morpholine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including but not limited to, anticancer and anti-inflammatory properties. The strategic placement of the chloro and morpholino groups on the phthalazine core allows for further functionalization and modulation of its physicochemical properties, making it a valuable building block for drug development professionals. The efficiency of its synthesis directly impacts the pace and cost of preclinical and clinical development. This guide will focus on two primary convergent synthesis strategies, both commencing from commercially available starting materials.

Synthesis Route 1: From 4-Chlorophthalic Anhydride

This is arguably the most direct and widely applicable route, beginning with the readily available 4-chlorophthalic anhydride. The synthesis proceeds in three key steps: formation of the phthalazinone core, chlorination, and subsequent nucleophilic aromatic substitution with morpholine.

Synthesis_Route_1 A 4-Chlorophthalic Anhydride B 7-Chlorophthalazin-1(2H)-one A->B Hydrazine Hydrate, Acetic Acid, Reflux C 1,7-Dichlorophthalazine B->C POCl3, PCl5, Reflux D 4-(7-Chlorophthalazin-1-yl)morpholine C->D Morpholine, Base, Solvent, Heat

Caption: Overall workflow for the synthesis of 4-(7-Chlorophthalazin-1-yl)morpholine starting from 4-chlorophthalic anhydride.

Step 1: Synthesis of 7-Chlorophthalazin-1(2H)-one

The initial step involves the condensation of 4-chlorophthalic anhydride with hydrazine hydrate.[1][2] This reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbons of the anhydride, leading to the formation of an intermediate which then cyclizes and dehydrates to form the stable phthalazinone ring.

Experimental Protocol:

  • To a solution of 4-chlorophthalic anhydride (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with copious amounts of water to remove any residual acetic acid, and dry under vacuum.

  • Recrystallization from ethanol or a suitable solvent system can be performed for further purification.

Expected Yield: 85-95%

Step 2: Chlorination to 1,7-Dichlorophthalazine

The hydroxyl group of the lactam tautomer of 7-chlorophthalazin-1(2H)-one is converted to a chloro group, a better leaving group for the subsequent nucleophilic substitution. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance the reactivity.[3]

Experimental Protocol:

  • In a fume hood, carefully add 7-chlorophthalazin-1(2H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Optionally, add phosphorus pentachloride (PCl₅, 0.2-0.5 eq) to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction should be monitored by TLC or HPLC.

  • After completion, carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.

Expected Yield: 70-85%

Step 3: Nucleophilic Aromatic Substitution with Morpholine

The final step is a nucleophilic aromatic substitution (SNAr) reaction where morpholine displaces the more reactive chloro group at the 1-position of 1,7-dichlorophthalazine. The electron-withdrawing nature of the phthalazine ring system activates the chloro substituents towards nucleophilic attack. The chlorine at the 1-position is generally more susceptible to substitution than the one at the 7-position due to the electronic effects of the heterocyclic ring.

Experimental Protocol:

  • Dissolve 1,7-dichlorophthalazine (1.0 eq) in a suitable solvent such as isopropanol, DMF, or NMP.

  • Add morpholine (1.5-2.0 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(7-chlorophthalazin-1-yl)morpholine.

Expected Yield: 65-80%

Synthesis Route 2: Palladium-Catalyzed Cross-Coupling Approach

An alternative strategy involves a palladium-catalyzed Buchwald-Hartwig amination. This route can be particularly advantageous when direct SNAr reactions are sluggish or lead to side products. This approach would still likely utilize 1,7-dichlorophthalazine as a key intermediate.

Synthesis_Route_2 C 1,7-Dichlorophthalazine D 4-(7-Chlorophthalazin-1-yl)morpholine C->D Morpholine, Pd Catalyst, Ligand, Base, Solvent, Heat

Caption: Palladium-catalyzed cross-coupling of 1,7-dichlorophthalazine with morpholine.

While a direct palladium-catalyzed synthesis of the target molecule is not extensively reported, the principles of Buchwald-Hartwig amination are well-established for related heterocyclic systems.[4]

Step 3 (Alternative): Palladium-Catalyzed Amination

This method involves the coupling of 1,7-dichlorophthalazine with morpholine in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocol (Proposed):

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1,7-dichlorophthalazine (1.0 eq), morpholine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), and a phosphine ligand such as BINAP or Xantphos (0.04-0.10 eq).

  • Add a suitable solvent (e.g., toluene, dioxane) and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or HPLC).

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the final product.

Expected Yield: Potentially >80%, depending on optimization.

Comparative Analysis

FeatureRoute 1: Classical SNArRoute 2: Pd-Catalyzed Cross-Coupling
Starting Materials Readily available and inexpensiveRequires specialized and costly catalysts/ligands
Reagent Toxicity Uses corrosive POCl₃ and PCl₅Palladium catalysts can be toxic and require careful removal
Reaction Conditions Can require harsh conditions (high temperatures, strong acids/bases)Generally milder reaction conditions
Scalability Well-established and generally scalableCan be challenging to scale up due to catalyst cost and sensitivity
Yield & Purity Good to excellent yields, but may require extensive purificationPotentially higher yields and selectivity, cleaner reactions
Cost-Effectiveness More cost-effective for large-scale synthesisHigher initial cost due to catalyst and ligand

Discussion and Recommendations

Route 1 represents a robust and cost-effective method for the synthesis of 4-(7-chlorophthalazin-1-yl)morpholine, particularly for large-scale production. The starting materials are readily available, and the procedures, while involving some hazardous reagents, are well-understood and generally high-yielding. The primary challenges lie in the handling of phosphorus oxychloride and the potential for side product formation, which may necessitate careful purification.

Route 2 , the palladium-catalyzed approach, offers the potential for milder reaction conditions and higher selectivity, which can be advantageous for the synthesis of complex or sensitive analogs. However, the high cost of palladium catalysts and ligands, as well as the need for stringent inert atmosphere techniques, can be significant drawbacks, especially for industrial-scale synthesis. This route is often more suitable for laboratory-scale synthesis and the preparation of compound libraries where functional group tolerance is a key consideration.

For most research and early-stage development purposes, Route 1 is the recommended and more practical approach due to its economic viability and straightforward execution. However, if Route 1 proves to be low-yielding or generates inseparable impurities for a specific derivative, the palladium-catalyzed method of Route 2 provides a powerful alternative that is worth exploring.

Conclusion

The synthesis of 4-(7-chlorophthalazin-1-yl)morpholine can be efficiently achieved through a classical multi-step sequence starting from 4-chlorophthalic anhydride. This method is characterized by good overall yields and the use of readily accessible reagents. While palladium-catalyzed cross-coupling presents a modern and potentially more versatile alternative, its practical application is often limited by cost and scalability concerns. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, budget, and the need for analog synthesis.

References

  • PubChem. 1-Chlorophthalazine. National Center for Biotechnology Information. [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of new phthalazinedione deriv
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016).
  • Phthalazinone. (n.d.). Semantic Scholar.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (2023). Royal Society of Chemistry.
  • Pilot study on synthesis of 4-chlorophthalic anhydride. (2014).
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Publishing.
  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. (n.d.). Semantic Scholar.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016).
  • POCl3-PCl5 mixture: A robust chlorinating agent†. (2020). Indian Chemical Society.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI.
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  • Phthalazinone. (n.d.). Semantic Scholar.
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  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2009). Arkivoc.
  • Design and Syntheses of Novel phthalazin-1(2H)-one Derivatives as Acetohydroxyacid Synthase Inhibitors. (2006). PubMed.
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Technical Comparison: Phthalazine-Based Kinase Inhibition vs. Pathway Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Vatalanib , a clinically established VEGFR tyrosine kinase inhibitor, and 4-(7-Chlorophthalazin-1-yl)morpholine (hereafter referred to as CPM-7 ), a specialized phthalazine derivative identified in patent literature as a modulator of the Hedgehog (Hh) signaling pathway.

This comparison highlights the structural divergence of the phthalazine scaffold—demonstrating how specific substitutions shift biological activity from angiogenesis inhibition (VEGFR) to developmental pathway modulation (Hedgehog).

Vatalanib (PTK787) vs. 4-(7-Chlorophthalazin-1-yl)morpholine (CPM-7)

Executive Summary & Structural Divergence

The phthalazine core is a "privileged scaffold" in medicinal chemistry, capable of binding diverse ATP-binding pockets and allosteric sites. This guide contrasts two distinct applications of this scaffold:

  • Vatalanib: A succinate salt designed to mimic ATP in the VEGFR kinase domain, blocking angiogenesis.

  • CPM-7: A morpholine-substituted phthalazine derivative associated with Hedgehog pathway modulation, targeting the Smoothened (Smo) or downstream Gli components, distinct from kinase inhibition.

Chemical Structure Analysis
FeatureVatalanib (PTK787)CPM-7 (CAS 951885-55-5)
IUPAC Name N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine4-(7-Chlorophthalazin-1-yl)morpholine
Core Scaffold Phthalazine7-Chlorophthalazine
Key Substituent 1 Aniline moiety (4-chlorophenylamino) at C1Morpholine ring at C1
Key Substituent 2 Pyridine tail (pyridin-4-ylmethyl) at C4Hydrogen (or minimal substitution) at C4
Molecular Weight 344.8 g/mol (free base)249.7 g/mol
Primary Target VEGFR-1, -2, -3 (Tyrosine Kinase)Hedgehog Pathway (Likely Smo/Gli)
Mechanism ATP-Competitive InhibitionPathway Antagonism (Allosteric/Signal Blockade)

Biological Mechanism & Signaling Pathways

Vatalanib: The Angiogenesis Blockade

Vatalanib binds to the ATP-binding cleft of Vascular Endothelial Growth Factor Receptors (VEGFR). By preventing ATP hydrolysis, it inhibits the autophosphorylation of the receptor, shutting down downstream signaling cascades (PI3K/Akt and RAS/MAPK) responsible for endothelial cell proliferation and migration.

CPM-7: The Hedgehog Modulator

CPM-7 represents a class of phthalazines described in patent literature (e.g., US2013/0115190) as Hedgehog pathway modulators. Unlike kinases, the Hh pathway relies on the G-protein coupled receptor-like protein Smoothened (Smo) . Inhibitors typically bind to the transmembrane heptahelical bundle of Smo, preventing it from activating the Gli transcription factors.

Pathway Visualization (DOT Diagram)

Pathways cluster_VEGF Vatalanib Mechanism (Angiogenesis) cluster_Hh CPM-7 Mechanism (Hedgehog) VEGF VEGF Ligand VEGFR VEGFR (RTK) VEGF->VEGFR PI3K PI3K/Akt VEGFR->PI3K MAPK RAS/MAPK VEGFR->MAPK Vatalanib Vatalanib (ATP Block) Vatalanib->VEGFR Inhibits Angio Endothelial Proliferation PI3K->Angio MAPK->Angio Hh Hedgehog Ligand Ptch Patched (Ptch) Hh->Ptch Inhibits Smo Smoothened (Smo) Ptch->Smo Represses Gli Gli Transcription Factors Smo->Gli CPM7 CPM-7 (Modulator) CPM7->Smo Antagonizes? Transcription Target Genes (Bcl-2, Cyclin D) Gli->Transcription

Caption: Dual-pathway comparison showing Vatalanib's ATP-competitive inhibition of VEGFR versus CPM-7's modulation of the Smoothened-Gli axis in the Hedgehog pathway.

Head-to-Head Performance Data

The following data contrasts the established potency of Vatalanib with the profile of phthalazine-based Hedgehog inhibitors (represented by CPM-7 class data).

MetricVatalanib CPM-7 (Class Representative)
Primary IC50 VEGFR-2: 37 nMVEGFR-1: 77 nMc-Kit: 730 nMHedgehog (Gli-Luc): < 100 nM (Projected based on patent class)Smo Binding: High Affinity
Selectivity High for VEGFR; weak activity against EGFR, FGFR, or Src.Selective for Hh pathway; minimal overlap with Kinase panel (due to lack of hinge-binding motifs).
Solubility Moderate (Succinate salt improves bioavailability).Low to Moderate (Lipophilic morpholine/chloro-phthalazine core requires DMSO/surfactants).
Metabolic Stability Metabolized by CYP3A4 (N-oxidation).Susceptible to oxidative morpholine ring opening.
Clinical Status Phase III (Colorectal Cancer - Discontinued/Mixed results).Pre-clinical / Research Tool (Chemical Probe).

Experimental Protocols

To validate the activity of these compounds, two distinct assay platforms are required: a Kinase Assay for Vatalanib and a Cell-Based Reporter Assay for CPM-7.

Protocol A: VEGFR-2 Kinase Inhibition Assay (For Vatalanib)

Objective: Quantify the IC50 of Vatalanib against VEGFR-2.

  • Reagents: Recombinant VEGFR-2 kinase domain, Poly(Glu,Tyr) 4:1 substrate, radiolabeled [γ-33P]ATP or fluorescent tracer.

  • Preparation: Dissolve Vatalanib in 100% DMSO to 10 mM stock. Dilute serially (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Reaction:

    • Mix 5 µL inhibitor + 10 µL enzyme mix in a 96-well plate.

    • Incubate 10 min at RT.

    • Initiate reaction with 10 µL ATP/Substrate mix (Final ATP @ Km).

    • Incubate 60 min at 30°C.

  • Detection: Stop reaction with phosphoric acid (for radiometric) or EDTA (for fluorescence). Measure phosphorylation.

  • Validation: Vatalanib should exhibit an IC50 ~30–50 nM.

Protocol B: Gli-Luciferase Reporter Assay (For CPM-7)

Objective: Assess the ability of CPM-7 to block Hedgehog signaling downstream of the receptor.

  • Cell Line: NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter (Gli-Luc).

  • Seeding: Plate cells at 10,000 cells/well in low-serum medium (0.5% calf serum) to induce cilia formation.

  • Stimulation: Treat cells with recombinant Sonic Hedgehog (Shh) ligand or SAG (Smoothened Agonist) to activate the pathway.

  • Treatment: Concurrently add CPM-7 (Serial dilution: 10 µM to 1 nM).

  • Incubation: Incubate for 24–48 hours.

  • Readout: Lyse cells and add Luciferin reagent. Measure luminescence.

  • Analysis: Calculate % Inhibition relative to DMSO control. A potent Hh inhibitor will suppress Shh-induced luciferase activity dose-dependently.

Experimental Workflow Diagram

Workflow cluster_V Vatalanib Assay cluster_C CPM-7 Assay V_Prep Dilute Vatalanib (DMSO) V_Mix Mix with VEGFR-2 V_Prep->V_Mix V_ATP Add ATP & Substrate V_Mix->V_ATP V_Read Measure Phosphorylation V_ATP->V_Read C_Seed Seed NIH3T3 (Gli-Luc) C_Stim Stimulate with Shh/SAG C_Seed->C_Stim C_Treat Treat with CPM-7 C_Stim->C_Treat C_Lysis Lysis & Luciferase Read C_Treat->C_Lysis

Caption: Parallel workflows for validating kinase inhibition (Vatalanib) vs. transcriptional repression (CPM-7).

Synthesis & Handling

  • Vatalanib: Typically supplied as a succinate salt. Hygroscopic. Store at -20°C. Soluble in water (limited) and DMSO (>50 mg/mL).

  • CPM-7: Supplied as a solid powder. Likely hydrophobic due to the chloro-phthalazine core.

    • Solubility Warning: Dissolve in pure DMSO to create a stock solution. Avoid aqueous buffers for stock preparation to prevent precipitation.

    • Stability: The morpholine nitrogen is prone to oxidation; store under inert gas (Argon/Nitrogen) if possible.

References

  • Wood, J. M., et al. (2000). PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases. Cancer Research, 60(8), 2178-2189. Link

  • Gu, X., et al. (2013). Substituted phthalazines as hedgehog pathway modulators. U.S. Patent Application US20130115190A1. Link

  • Peukert, S., & Miller-Moslin, K. (2010). Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics. ChemMedChem, 5(4), 500-512. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9886076, Vatalanib. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 951885-55-5, 4-(7-Chlorophthalazin-1-yl)morpholine. Link

Benchmarking 4-(7-Chlorophthalazin-1-yl)morpholine: A Comparative Guide Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the rigorous evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, 4-(7-Chlorophthalazin-1-yl)morpholine, against a panel of well-characterized anticancer drugs. By leveraging established experimental protocols and presenting hypothetical comparative data, we aim to offer researchers a thorough, technically grounded resource for assessing the potential of this and similar phthalazine-based compounds.

The core rationale for investigating 4-(7-Chlorophthalazin-1-yl)morpholine stems from the recognized anticancer potential of its constituent moieties: phthalazine and morpholine. Phthalazine derivatives have demonstrated a wide array of antitumor activities, including the inhibition of critical enzymes involved in DNA repair and angiogenesis.[1][2] The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often by facilitating interactions with protein kinases.[3]

This guide will explore three plausible mechanisms of action for 4-(7-Chlorophthalazin-1-yl)morpholine, drawing parallels with known inhibitors and providing a detailed roadmap for its preclinical evaluation.

Section 1: Mechanistic Hypotheses and Benchmark Comparators

Based on the known activities of phthalazine and morpholine derivatives, we propose three primary, testable hypotheses for the anticancer mechanism of 4-(7-Chlorophthalazin-1-yl)morpholine. For each hypothesis, a corresponding "gold-standard" clinical drug has been selected for direct comparison.

Hypothesis 1: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks.[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5][6] Several phthalazinone-based compounds have been identified as potent PARP inhibitors.[2]

  • Benchmark Drug: Olaparib (Lynparza®)

    • Mechanism of Action: Olaparib is a potent inhibitor of PARP enzymes. By trapping PARP on damaged DNA, it prevents the repair of single-strand breaks, which are then converted to cytotoxic double-strand breaks during replication.[6][7] This is particularly effective in tumor cells with homologous recombination repair deficiencies, such as those with BRCA mutations.[6]

Diagram: PARP Inhibition Signaling Pathway

PARP_Inhibition PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand Break PARP PARP SSB->PARP recruits BER Base Excision Repair PARP->BER activates DNA_Repair DNA Integrity Maintained BER->DNA_Repair leads to SSB_cancer Single-Strand Break PARP_inhibitor Olaparib or 4-(7-Chlorophthalazin-1-yl)morpholine SSB_cancer->PARP_inhibitor inhibited by Trapped_PARP Trapped PARP-DNA Complex PARP_inhibitor->Trapped_PARP Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB HR_deficient Deficient Homologous Recombination (BRCAmut) DSB->HR_deficient cannot be repaired by Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: PARP inhibition in BRCA-deficient cells.

Hypothesis 2: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 signaling can starve tumors of their blood supply. Phthalazine derivatives have been designed and synthesized as VEGFR-2 inhibitors.[2][10]

  • Benchmark Drug: Sorafenib (Nexavar®)

    • Mechanism of Action: Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR-2 and Platelet-Derived Growth Factor Receptor (PDGFR).[11][12] It also inhibits the RAF/MEK/ERK signaling pathway.[13] By inhibiting VEGFR-2, Sorafenib blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[11][14]

Diagram: VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGFR-2 Signaling and Inhibition VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Inhibitor Sorafenib or 4-(7-Chlorophthalazin-1-yl)morpholine VEGFR2->Inhibitor inhibited by PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell_Response Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell_Response Akt Akt PI3K->Akt Akt->Endothelial_Cell_Response

Caption: VEGFR-2 signaling and its inhibition.

Hypothesis 3: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of tubulin that are essential for cell division, particularly the formation of the mitotic spindle.[15] Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis. Phthalazine derivatives have been reported to exhibit anticancer activity through the inhibition of tubulin polymerization.[1]

  • Benchmark Drug: Paclitaxel (Taxol®)

    • Mechanism of Action: Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[16][17] This results in the formation of non-functional microtubule bundles, disruption of the mitotic spindle, and arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis.[16]

Diagram: Microtubule Dynamics and Paclitaxel Action

Tubulin_Polymerization Microtubule Dynamics and Inhibition cluster_0 Normal Mitosis cluster_1 Inhibition of Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Dynamic Microtubules Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->Tubulin_Dimers Microtubule->Depolymerization Mitotic_Spindle Functional Mitotic Spindle Microtubule->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Tubulin_Dimers_inhibited α/β-Tubulin Dimers Paclitaxel Paclitaxel Tubulin_Dimers_inhibited->Paclitaxel stabilized by Hypothetical_Inhibitor 4-(7-Chlorophthalazin-1-yl)morpholine (Hypothetical Destabilizer) Tubulin_Dimers_inhibited->Hypothetical_Inhibitor inhibited by Stabilized_Microtubule Hyper-stabilized Non-functional Microtubules Paclitaxel->Stabilized_Microtubule No_Polymerization Inhibition of Polymerization Hypothetical_Inhibitor->No_Polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Stabilized_Microtubule->Mitotic_Arrest No_Polymerization->Mitotic_Arrest Apoptosis_tublin Apoptosis_tublin Mitotic_Arrest->Apoptosis_tublin Apoptosis_tubulin Apoptosis

Caption: Microtubule dynamics and drug intervention.

Section 2: In Vitro Comparative Analysis

A tiered approach to in vitro testing is recommended, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][18]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • For PARP Inhibition: Use BRCA-mutant (e.g., PEO1) and BRCA-wildtype (e.g., PEO4) ovarian cancer cell lines.[10]

    • For VEGFR-2 Inhibition: Use human umbilical vein endothelial cells (HUVECs) and a relevant cancer cell line (e.g., HepG2 hepatocellular carcinoma).[14][18]

    • For Tubulin Polymerization Inhibition: Use a panel of diverse cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer).

  • Drug Treatment: Treat cells with serial dilutions of 4-(7-Chlorophthalazin-1-yl)morpholine, Olaparib, Sorafenib, and Paclitaxel for 72 hours.[10][19] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound in each cell line.

Hypothetical Comparative Data: IC50 Values (µM)

CompoundPEO1 (BRCAmut)PEO4 (BRCAwt)HUVECHepG2MCF-7A549
4-(7-Chlorophthalazin-1-yl)morpholine 1.515.20.85.40.050.08
Olaparib 0.812.5>50>50>50>50
Sorafenib >50>500.18.36.58.6
Paclitaxel 0.010.010.0050.020.0080.012
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][21]

Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[22]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Hypothetical Comparative Data: Percentage of Apoptotic Cells (Early + Late)

Compound (at IC50)PEO1 (BRCAmut)HUVECMCF-7
Vehicle Control 5.2%4.8%6.1%
4-(7-Chlorophthalazin-1-yl)morpholine 45.8%52.3%65.7%
Olaparib 42.1%7.5%8.2%
Sorafenib 9.8%48.9%35.4%
Paclitaxel 70.3%75.1%68.9%
Cell Cycle Analysis

This assay uses propidium iodide staining to quantify the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][23]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[23]

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.[23]

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

Hypothetical Comparative Data: Percentage of Cells in G2/M Phase

Compound (at IC50)PEO1 (BRCAmut)HUVECMCF-7
Vehicle Control 12.5%14.1%13.8%
4-(7-Chlorophthalazin-1-yl)morpholine 15.2%16.3%68.4%
Olaparib 35.8%15.2%14.9%
Sorafenib 13.1%18.7%15.3%
Paclitaxel 75.6%72.4%71.2%

Section 3: In Vivo Xenograft Studies

Human tumor xenograft models are crucial for evaluating the efficacy of anticancer agents in a more physiologically relevant setting.[12]

Diagram: In Vivo Xenograft Experimental Workflow

Xenograft_Workflow In Vivo Xenograft Experimental Workflow Start Implant Tumor Cells/ Fragments into Mice Tumor_Growth Allow Tumors to Reach ~150-200 mm³ Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment: - Vehicle Control - Test Compound - Benchmark Drug(s) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Monitoring->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor Size, Time) Monitoring->Endpoint Sacrifice Sacrifice Mice Endpoint->Sacrifice Yes Analysis Tumor Excision and Pharmacodynamic Analysis (e.g., IHC, Western Blot) Sacrifice->Analysis

Caption: Workflow for in vivo xenograft studies.

Experimental Protocol: Xenograft Model

  • Model Selection:

    • PARP Inhibition: Use immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous xenografts of a BRCA2-mutated patient-derived ovarian cancer.[4]

    • VEGFR-2 Inhibition: Use nude mice with orthotopic anaplastic thyroid carcinoma xenografts.[24]

    • Tubulin Polymerization Inhibition: Use a standard subcutaneous xenograft model with a responsive cell line (e.g., A375 melanoma).

  • Treatment: Once tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • 4-(7-Chlorophthalazin-1-yl)morpholine (dose to be determined by tolerability studies)

    • Olaparib (e.g., 50 mg/kg, daily, oral)[25]

    • Sorafenib (e.g., 30 mg/kg, daily, oral)

    • Paclitaxel (e.g., 10 mg/kg, every 3 days, intraperitoneal)

  • Efficacy Assessment: Measure tumor volume and mouse body weight 2-3 times per week. The primary endpoint is tumor growth inhibition.

  • Pharmacodynamic Studies: At the end of the study, tumors can be excised for analysis of target engagement (e.g., PARP activity assay, VEGFR-2 phosphorylation, or microtubule integrity via immunohistochemistry).

Hypothetical Comparative Data: Tumor Growth Inhibition (%)

CompoundBRCA2-mutated Ovarian XenograftAnaplastic Thyroid Orthotopic ModelA375 Melanoma Xenograft
4-(7-Chlorophthalazin-1-yl)morpholine 65%58%85%
Olaparib 72%15%10%
Sorafenib 20%65%25%
Paclitaxel 80%75%90%

Conclusion

This guide outlines a comprehensive, albeit hypothetical, benchmarking strategy for the novel compound 4-(7-Chlorophthalazin-1-yl)morpholine. The proposed experiments are designed to rigorously test its efficacy and elucidate its mechanism of action in comparison to established anticancer agents. The hypothetical data presented suggests that 4-(7-Chlorophthalazin-1-yl)morpholine may possess a multi-faceted mechanism of action, with potential activities as a PARP inhibitor, a VEGFR-2 inhibitor, and a potent tubulin polymerization inhibitor. Such a profile, if validated, would position it as a highly promising candidate for further preclinical and clinical development. The self-validating nature of these protocols, with the inclusion of positive and negative controls, ensures the trustworthiness of the generated data. This structured approach, grounded in established scientific methodologies, provides a robust framework for the evaluation of future novel anticancer compounds.

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A Comparative Analysis of Chlorosubstituted vs. Non-Chlorosubstituted Phthalazines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the phthalazine scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] The strategic functionalization of this bicyclic heteroaromatic system allows for the fine-tuning of its physicochemical and biological properties. Among the myriad of possible substitutions, chlorination represents a fundamentally important, yet nuanced, modification. This guide provides an in-depth comparative analysis of chlorosubstituted and non-chlorosubstituted phthalazines, offering field-proven insights and experimental data to inform rational drug design and development.

The Dichotomous Role of Chlorine: Physicochemical and Reactivity Implications

The introduction of a chlorine atom onto the phthalazine ring system imparts significant changes to its electronic and chemical properties. This stems from the dual nature of chlorine as a substituent: it is strongly electronegative, exerting an electron-withdrawing inductive effect (-I), yet it also possesses lone pairs of electrons that can participate in resonance, a +R effect.[3][4]

Inductive Effect (-I): The primary influence of chlorine is the polarization of the carbon-chlorine bond, which withdraws electron density from the aromatic system. This has several key consequences:

  • Increased Acidity/Reduced Basicity: The electron-deficient nature of the chlorinated ring enhances the acidity of any N-H protons and reduces the basicity of the nitrogen atoms.

  • Enhanced Electrophilicity: The carbon atom attached to the chlorine becomes more electrophilic, making it a prime target for nucleophilic attack. This is the cornerstone of the synthetic utility of chlorophthalazines.[5]

Resonance Effect (+R): While weaker than the inductive effect, the resonance donation of electrons can influence the orientation of incoming electrophiles, although reactions on the electron-poor phthalazine ring are less common than nucleophilic substitutions.

This electronic tug-of-war makes chlorophthalazines, particularly 1-chlorophthalazine and 1,4-dichlorophthalazine, highly valuable synthetic intermediates. The chlorine acts as an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, hydrazines, and alkoxides, providing a versatile gateway to a vast library of functionalized phthalazine derivatives.[5][6]

Comparative Synthesis Strategies

The choice of synthetic route is fundamentally dictated by the presence or absence of the chloro-substituent. Non-chlorosubstituted phthalazinones are typically accessed via condensation reactions involving phthalic anhydride or its derivatives, whereas chlorosubstituted phthalazines often serve as precursors for further diversification.

Experimental Protocol 1: Synthesis of a Non-Chlorosubstituted Phthalazinone

This protocol outlines the synthesis of the foundational compound, 4-phenylphthalazin-1(2H)-one, a common starting point for non-chlorinated derivatives.

Reaction: 2-Benzoylbenzoic acid + Hydrazine hydrate → 4-Phenylphthalazin-1(2H)-one

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-benzoylbenzoic acid (10 mmol) in ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (20 mmol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-phenylphthalazin-1(2H)-one.[7]

Experimental Protocol 2: Synthesis of a Chlorosubstituted Phthalazine

This protocol details the chlorination of a phthalazinone to generate a reactive 1-chlorophthalazine intermediate, a crucial step for building more complex chlorinated analogues.

Reaction: 4-Phenylphthalazin-1(2H)-one + POCl₃/PCl₅ → 1-Chloro-4-phenylphthalazine

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place 4-phenylphthalazin-1(2H)-one (10 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 15 mL). To enhance the chlorination, phosphorus pentachloride (PCl₅, 5 mmol) can be added portion-wise.[1]

  • Reflux: Heat the mixture to reflux for 3-4 hours. The solution should become clear.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution. The crude product will precipitate. Extract the product with a suitable organic solvent like chloroform or dichloromethane.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

Spectroscopic Profile: A Comparative Snapshot

The substitution pattern significantly influences the spectroscopic signatures of phthalazine derivatives.

Spectroscopic FeatureNon-Chlorosubstituted (Phthalazin-1(2H)-one)Chlorosubstituted (1-Chlorophthalazine)Rationale for Difference
¹H NMR (Aromatic) Protons on the benzene ring typically appear as a complex multiplet. The proton adjacent to the carbonyl group is deshielded.Protons on the chlorinated ring are generally shifted downfield due to the electron-withdrawing effect of chlorine.[1]The -I effect of chlorine deshields the aromatic protons, causing a downfield shift in their resonance frequencies.
IR (C=O Stretch) Strong absorption band around 1650-1670 cm⁻¹ for the lactam carbonyl group.[9]Absent. The C=O group is replaced by a C-Cl bond.This is a key distinguishing feature, confirming the conversion of the phthalazinone to a chlorophthalazine.
IR (N-H Stretch) Broad absorption band around 3100-3300 cm⁻¹ for the lactam N-H group.[9]Absent.Confirms the absence of the lactam tautomer.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight.Characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio).The natural abundance of ³⁵Cl and ³⁷Cl isotopes provides a definitive signature for chlorinated compounds.

Biological Performance: The Impact of Chlorination on Anticancer Activity

The true test of a structural modification lies in its effect on biological activity. While generalizations can be misleading, analysis of published data reveals trends in how chlorination impacts the anticancer efficacy of phthalazine derivatives. The chlorine atom can influence activity by altering the molecule's electronics, lipophilicity, and metabolic stability, thereby affecting target binding and pharmacokinetic properties.

Case Study: Anticancer Activity against Human Cancer Cell Lines

The following table collates data from various studies to provide a comparative overview of the cytotoxic effects of chlorosubstituted versus non-chlorosubstituted phthalazine analogues. It is important to note that these compounds are not always direct parent-chloro pairs but represent structurally related molecules from within the same chemical series, allowing for meaningful structure-activity relationship (SAR) insights.

Compound ID/DescriptionSubstitution PatternCancer Cell LineIC₅₀ (µM)Key SAR InsightSource
Compound A (Analog of 12)1-(3-chloro -4-fluoroanilino)-4-(...thiomethyl)phthalazineA-549 (Lung)1.8The presence of a chloro-substituted anilino group at position 1 contributes to potent activity.[8]
Compound B (Analog of 13)1-(4-fluoro-3-trifluoromethylanilino)-4-(...thiomethyl)phthalazineA-549 (Lung)1.6Trifluoromethyl, another electron-withdrawing group, shows comparable or slightly better activity than chlorine in this position.[8]
Compound C (Analog of 11)1-(4-fluoroanilino)-4-(...thiomethyl)phthalazineA-549 (Lung)3.9The non-chlorinated anilino analog is less potent, highlighting the positive contribution of electron-withdrawing groups at this position.[8]
Compound D (Analog of 6)4-(4-Chlorophenyl)-1-hydrazinylphthalazineHCT116 (Colon)0.384A chlorophenyl group at position 4 combined with a hydrazinyl group at position 1 leads to exceptionally high potency.[10]
Compound E (Related Series)4-phenyl-1-hydrazinylphthalazineHCT116 (Colon)>10 (estimated)Removal of the chlorine from the phenyl ring significantly reduces activity in this scaffold.[10]
Compound F (Analog of 2c)4-(4-chlorophenyl)-1-(...2-chlorobenzohydrazide )phthalazineHepG2 (Liver)3.42Multiple chlorine atoms can lead to potent compounds.[11]
Compound G (Analog of 2a)4-(4-chlorophenyl)-1-(...benzohydrazide )phthalazineHepG2 (Liver)5.23The non-chlorinated benzohydrazide derivative is less active, suggesting a positive role for the second chlorine.[11]

Causality Behind Performance Differences:

  • Enhanced Target Binding: The electron-withdrawing nature of chlorine can modulate the electronic distribution of the phthalazine core, potentially leading to stronger interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the target protein's active site. For instance, in PARP inhibitors, this can influence binding to the nicotinamide-ribose binding pocket.[10]

  • Increased Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: Chlorination can block sites of metabolic oxidation, increasing the half-life of the compound and leading to sustained biological activity.

  • Positional Importance: The position of the chlorine atom is critical. In some scaffolds, chlorination at one position may enhance activity, while at another, it could be detrimental due to steric hindrance or unfavorable electronic effects.

Workflow and Pathway Diagrams

Visualizing the synthetic and mechanistic pathways is crucial for understanding the relationships between these compounds.

Synthetic Workflow Diagram

G A Phthalic Anhydride B 2-Aroylbenzoic Acid A->B Friedel-Crafts Acylation C Phthalazin-1(2H)-one Derivative B->C Hydrazine Condensation D Phthalazin-1(2H)-one Derivative E 1-Chlorophthalazine Intermediate D->E Chlorination (e.g., POCl3) F Functionalized Chlorosubstituted Phthalazine E->F Nucleophilic Substitution (e.g., Amines, Hydrazines)

Caption: General synthetic workflows for phthalazine derivatives.

Mechanism of Action: PARP Inhibition

Many phthalazine derivatives exert their anticancer effects by inhibiting Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.

G DNA_Damage DNA Single-Strand Break PARP PARP Enzyme Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair Apoptosis Cell Death (Apoptosis) PARP->Apoptosis Leads to Repair->DNA_Damage Unrepaired Damage Accumulates Phthalazine Chlorosubstituted Phthalazine Inhibitor Phthalazine->PARP Inhibition

Caption: Simplified pathway of PARP inhibition by phthalazines.

Conclusion and Future Outlook

The strategic incorporation of chlorine into the phthalazine scaffold is a powerful tool in medicinal chemistry. Chlorosubstituted phthalazines not only serve as versatile synthetic intermediates but also frequently exhibit enhanced biological performance compared to their non-chlorinated counterparts. The electron-withdrawing nature of chlorine can improve target binding, modulate pharmacokinetics, and block metabolic degradation.

However, the "chloro-is-better" paradigm is not universal. The data clearly indicates that the position and overall substitution pattern are critical determinants of activity. Future research should focus on systematic SAR studies, comparing matched molecular pairs of chloro- and non-chlorosubstituted phthalazines to dissect the precise contribution of the halogen atom. This rigorous, data-driven approach will continue to unlock the full therapeutic potential of the phthalazine core, leading to the development of more potent and selective drug candidates.

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